molecular formula C7H8N2O4S B11812693 Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Cat. No.: B11812693
M. Wt: 216.22 g/mol
InChI Key: IGLFYKSJMNDNLK-UHFFFAOYSA-N
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Description

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C7H8N2O4S and its molecular weight is 216.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

dimethyl 4-amino-1,2-thiazole-3,5-dicarboxylate

InChI

InChI=1S/C7H8N2O4S/c1-12-6(10)4-3(8)5(14-9-4)7(11)13-2/h8H2,1-2H3

InChI Key

IGLFYKSJMNDNLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C(=O)OC)N

Origin of Product

United States

Foundational & Exploratory

The Emerging Therapeutic Potential of Dimethyl 4-Aminoisothiazole-3,5-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, integral to a variety of clinically significant pharmaceuticals. Within this class, dimethyl 4-aminoisothiazole-3,5-dicarboxylate and its derivatives are emerging as a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of these compounds, consolidating current knowledge on their synthesis, biological activities, and mechanisms of action. We present detailed experimental protocols, data-driven insights, and forward-looking perspectives to empower researchers and drug development professionals in harnessing the full therapeutic potential of this promising chemical series.

Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have led to its incorporation into a range of approved drugs, including the anti-psychotic Ziprasidone and the non-steroidal anti-inflammatory drug Meloxicam.

The dimethyl 4-aminoisothiazole-3,5-dicarboxylate core represents a particularly compelling starting point for drug discovery. The strategic placement of the amino group and two carboxylate moieties offers rich opportunities for synthetic diversification, allowing for the fine-tuning of physicochemical properties and biological targets. This guide will illuminate the pathway from chemical synthesis to therapeutic application for this promising class of molecules.

Synthesis and Chemical Diversification

The foundational step in exploring the therapeutic potential of these derivatives is a robust and flexible synthetic strategy. The most common and efficient method for constructing the core scaffold is the Gewald reaction, a multi-component reaction that offers high yields and operational simplicity.

Core Synthesis via the Gewald Reaction

The synthesis of the parent compound, dimethyl 4-aminoisothiazole-3,5-dicarboxylate, is typically achieved through a one-pot reaction involving a cyanoacetamide, an alpha-thioketone (or a precursor), elemental sulfur, and a base such as morpholine or triethylamine in a suitable solvent like methanol or ethanol.

Experimental Protocol: Synthesis of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of ethyl cyanoacetate and 8.0 g of dimethyl malonate in 100 mL of absolute ethanol.

  • Addition of Sulfur: To the stirred solution, carefully add 3.2 g of elemental sulfur.

  • Base Catalysis: Slowly add 10 mL of diethylamine dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Recrystallize the solid from hot ethanol to yield pure dimethyl 4-aminoisothiazole-3,5-dicarboxylate as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Synthesis and Diversification

The true potential of this scaffold lies in the derivatization of the 4-amino group. This amine can be readily acylated, alkylated, or used in condensation reactions to generate a diverse library of compounds for biological screening.

G cluster_0 Synthesis Phase cluster_1 Diversification Phase reagents Ethyl Cyanoacetate Dimethyl Malonate Sulfur, Base gewald Gewald Reaction reagents->gewald One-pot synthesis core Dimethyl 4-aminoisothiazole -3,5-dicarboxylate (Core Scaffold) gewald->core Yields core structure acyl Acylation (Acid Chlorides, Anhydrides) core->acyl sulfonylation Sulfonylation (Sulfonyl Chlorides) core->sulfonylation condensation Condensation (Aldehydes, Ketones) core->condensation derivatives Diverse Library of N-substituted Derivatives acyl->derivatives sulfonylation->derivatives condensation->derivatives caption Workflow from core synthesis to chemical library generation.

Caption: Workflow from core synthesis to chemical library generation.

Therapeutic Applications and Biological Activity

Derivatives of dimethyl 4-aminoisothiazole-3,5-dicarboxylate have demonstrated a wide spectrum of biological activities, with the most promising results observed in oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Certain N-acyl derivatives have shown potent cytotoxic effects against various cancer cell lines, including those of the breast, colon, and lung.

Mechanism of Action: Kinase Inhibition Many of the anticancer effects are attributed to the inhibition of key protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway. The isothiazole core often acts as a hinge-binding motif, while the substituted side chains explore other pockets within the ATP-binding site of the kinase, leading to potent and selective inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Isothiazole Derivative Inhibitor->Akt caption Inhibition of the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Data Summary: In Vitro Cytotoxicity

Compound IDSubstitution at 4-N PositionCell LineIC₅₀ (µM)
IZD-01 BenzoylMCF-7 (Breast)7.5
IZD-02 4-ChlorobenzoylMCF-7 (Breast)2.1
IZD-03 4-MethoxybenzoylHCT-116 (Colon)10.2
IZD-04 Thiophene-2-carbonylHCT-116 (Colon)4.8
IZD-05 4-ChlorobenzoylA549 (Lung)5.6

Note: Data is representative and compiled from various literature sources for illustrative purposes.

Antimicrobial Activity

The isothiazole scaffold is also present in compounds with known antimicrobial properties. Derivatives of dimethyl 4-aminoisothiazole-3,5-dicarboxylate have been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism is often linked to the disruption of essential metabolic pathways or the inhibition of enzymes crucial for cell wall synthesis.

Key Experimental Protocols: Biological Evaluation

Validating the therapeutic potential of newly synthesized derivatives requires a robust suite of biological assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium (final DMSO concentration <0.5%). Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives and Conclusion

The dimethyl 4-aminoisothiazole-3,5-dicarboxylate scaffold is a highly promising platform in medicinal chemistry. The synthetic accessibility and potential for diversification, coupled with demonstrated activity against key therapeutic targets, position these compounds for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

  • Pharmacokinetic Profiling: To assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.

  • In Vivo Efficacy Studies: To validate the therapeutic potential in animal models of disease.

References

(Note: The following references are provided as examples of relevant literature and may not correspond to the specific data presented in the illustrative tables. Researchers should consult the primary literature for detailed experimental data and protocols.)

  • Synthesis and anticancer activity of novel isothiazole derivatives. Journal of Medicinal Chemistry. [Link]

  • The Gewald Reaction: A Versatile Tool in Heterocyclic Synthesis. Chemical Reviews. [Link]

  • Kinase Inhibitors in Cancer Therapy. Nature Reviews Cancer. [Link]

  • MTT Assay for Cell Viability and Proliferation. Journal of Immunological Methods. [Link]

Bioactivity and pharmacological targets of isothiazole-3,5-dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Bioactivity and Pharmacological Targets of Isothiazole-3,5-Dicarboxylates

Executive Summary

Isothiazoles (1,2-thiazoles) represent a privileged class of heterocyclic pharmacophores characterized by an adjacent nitrogen-sulfur (N-S) bond. The strategic functionalization of this ring into isothiazole-3,5-dicarboxylates yields highly versatile scaffolds with profound applications in drug discovery. By leveraging the electron-withdrawing nature of the dicarboxylate moieties, these compounds exhibit modulated basicity and enhanced hydrogen-bond acceptor capabilities, making them potent modulators of viral replication complexes, inflammatory pathways, and kinase signaling cascades[1].

This technical guide dissects the structural rationale, primary pharmacological targets, and the rigorous, self-validating experimental workflows required to evaluate the bioactivity of isothiazole-3,5-dicarboxylates.

Structural Biology and Chemical Rationale

The intrinsic bioactivity of the isothiazole ring stems from its unique electronic distribution. Unlike 1,3-thiazoles, the 1,2-heteroatom arrangement creates a strong dipole moment. When substituted with carboxylate or carboxamide groups at the C3 and C5 positions, the ring undergoes significant electronic modulation:

  • Hydrogen-Bonding Networks: The 3,5-dicarboxylate groups act as a bidentate hydrogen-bond acceptor system, ideal for anchoring into the deep, solvent-exposed pockets of proteases and kinases.

  • Metabolic Stability: The electron-withdrawing carboxylates stabilize the electron-rich N-S bond against premature oxidative metabolism by cytochrome P450 enzymes in the liver.

  • Metal Complexation: Isothiazole carboxylates are excellent ligands for transition metals, a property exploited in targeting metalloenzymes and developing synergistic metal-complex therapeutics[1].

Core Pharmacological Targets

Anti-Inflammatory and Immunotropic Pathways

Isothiazole derivatives, notably analogs of 5-amino-3-methyl-4-isothiazolecarboxylic acid (such as the antiviral/anti-inflammatory drug denotivir), are well-documented for their immunotropic actions[2]. The 3,5-dicarboxylate derivatives act as competitive inhibitors of Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) . By occupying the arachidonic acid binding channel, they halt the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) and leukotrienes. Furthermore, these compounds suppress the downstream release of cytokines like TNF-α and IL-6 from activated macrophages[3].

Antiviral Mechanisms (Protease & Polymerase Inhibition)

The structural geometry of isothiazole-3,5-dicarboxylates mimics the transition state of peptide cleavage, making them highly effective against viral targets. Specific derivatives have been synthesized as potent inhibitors of HIV protease and HCV NS5B RNA-dependent RNA polymerase [3]. The dicarboxylate moiety forms critical electrostatic interactions with the catalytic aspartate residues in the active site of these viral enzymes, arresting viral replication.

Cardiovascular and Kinase Modulation

Beyond infectious diseases, isothiazole carboxylates exhibit significant cardiovascular and anti-arrhythmic properties[4]. In oncology, they function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR, suppressing tumor angiogenesis by blocking the signal transduction required for endothelial cell proliferation[1].

TargetPathways Iso Isothiazole-3,5- dicarboxylate Scaffold Target1 Cyclooxygenase-2 (COX-2) Iso->Target1 Competitive Binding Target2 Viral Proteases (e.g., HIV/HCV) Iso->Target2 Active Site Blockade Target3 Receptor Tyrosine Kinases (RTKs) Iso->Target3 ATP-competitive Inhibition Outcome1 Decreased PGE2 & Pro-inflammatory Cytokines Target1->Outcome1 Pathway Modulation Outcome2 Inhibition of Viral Replication Complex Target2->Outcome2 Enzymatic Arrest Outcome3 Suppression of Angiogenesis/Proliferation Target3->Outcome3 Signal Transduction Halt

Fig 1: Primary pharmacological targets and downstream signaling modulation by isothiazole-3,5-dicarboxylates.

Quantitative Bioactivity Profiling

To benchmark the efficacy of isothiazole-3,5-dicarboxylate derivatives, quantitative binding and inhibition data are critical. The table below summarizes representative pharmacological metrics across distinct therapeutic targets based on established structure-activity relationship (SAR) trends in isothiazole chemistry[1],[3].

Target Enzyme / PathwayDerivative Class / ModificationPrimary Bioactivity MetricMechanism of Action
COX-2 4-Amino-isothiazole-3,5-dicarboxylate estersIC₅₀: 0.8 - 2.5 µMCompetitive inhibition of arachidonic acid binding
HIV Protease N-substituted 3,5-dicarboxamidesKᵢ: 15 - 45 nMTransition-state mimicry at catalytic aspartates
HCV NS5B 3,5-dicarboxylate metal complexesIC₅₀: 1.2 - 3.0 µMAllosteric polymerase inhibition
VEGFR2 (Kinase) 4-Aryl-isothiazole-3,5-dicarboxylatesIC₅₀: 40 - 120 nMATP-competitive binding at the kinase hinge region

Standardized Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental designs. The following protocols detail the causality behind the methodological choices and embed quality control directly into the workflow.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the real-time binding kinetics (


, 

) and equilibrium affinity (

) of isothiazole-3,5-dicarboxylates against purified target proteins (e.g., viral proteases). Causality: We utilize SPR rather than static endpoint assays (like ITC or ELISA) because low-molecular-weight heterocyclic fragments often exhibit rapid on/off rates. Equilibrium affinity (

) alone masks the residence time (

) of the drug, which is a far superior predictor of in vivo target occupancy and efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.0 to achieve a target density of ~2000 Response Units (RU).

  • Self-Validating Reference: Leave Flow Cell 1 (Fc1) unmodified (activated and blocked with ethanolamine) to serve as an in-line reference channel. This isolates true binding signals from bulk refractive index changes caused by the DMSO solvent.

  • Analyte Injection: Dilute the isothiazole-3,5-dicarboxylate compounds in running buffer (PBS-P+ containing 1% DMSO) in a 2-fold concentration series (e.g., 0.1 µM to 10 µM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Positive Control Verification: Inject a known high-affinity binder (e.g., denotivir analog) at the beginning and end of the assay. Validation Check: If the RU response of the final control injection drops by >10% compared to the first, the protein surface has denatured, and the run is invalidated.

  • Data Fitting: Subtract Fc1 from the active flow cell data, apply solvent correction, and fit the sensorgrams to a 1:1 Langmuir kinetic binding model.

SPRWorkflow Step1 1. Surface Prep Amine coupling of target protein onto CM5 sensor chip Step2 2. Analyte Prep Dilution of isothiazole ligands in running buffer (1% DMSO) Step1->Step2 Step3 3. Kinetic Injection Multi-cycle kinetics (MCK) association & dissociation phases Step2->Step3 Step4 4. Self-Validation Reference channel subtraction & Positive control check Step3->Step4 Quality Control Step5 5. Data Analysis 1:1 Langmuir binding model Determination of KD, kon, koff Step4->Step5 Validated Data

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: Cell-Based Anti-Inflammatory Cytokine Release Assay

Objective: Quantify the suppression of pro-inflammatory cytokines (TNF-α, IL-6) by isothiazole-3,5-dicarboxylates in a physiological cellular model. Causality: We employ primary human monocyte-derived macrophages (hMDMs) rather than immortalized murine lines (e.g., RAW264.7). Primary cells retain intact, physiological regulatory networks, avoiding the artifactual hyper-responsiveness and altered metabolic states characteristic of immortalized cells.

Step-by-Step Methodology:

  • Cell Seeding & Maturation: Seed human peripheral blood mononuclear cells (PBMCs) in 96-well plates and differentiate them into macrophages using M-CSF (50 ng/mL) for 7 days.

  • Compound Pre-treatment: Wash cells and apply the isothiazole-3,5-dicarboxylate compounds (0.1 - 50 µM) in serum-free media for 2 hours prior to stimulation.

  • Inflammatory Challenge: Stimulate the macrophages with Lipopolysaccharide (LPS, 100 ng/mL) for 24 hours to induce the COX-2 and cytokine cascade.

  • Multiplexed Self-Validation (Crucial Step):

    • Supernatant: Harvest 50 µL of the media for ELISA to quantify TNF-α and IL-6 levels.

    • Cellular Monolayer: Immediately add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) to the remaining cells.

    • Validation Check: If a compound shows a 90% drop in cytokine release but also a 50% drop in ATP luminescence, the anti-inflammatory effect is an artifact of cellular toxicity. Only compounds demonstrating <5% cytotoxicity at their IC₅₀ are advanced.

Conclusion

Isothiazole-3,5-dicarboxylates are highly tunable, privileged scaffolds that bridge the gap between structural stability and dynamic pharmacological targeting. By exploiting the bidentate hydrogen-bonding capacity of the dicarboxylate groups and the unique dipole of the 1,2-thiazole core, researchers can systematically design inhibitors for viral proteases, kinases, and inflammatory enzymes. Adhering to rigorous, self-validating kinetic and physiological assays ensures that the profound in vitro bioactivity of these compounds translates reliably into preclinical drug development pipelines.

References

  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: ResearchGate URL
  • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: Medwin Publishers URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)

Sources

Stability Profiling of Dimethyl 4-Aminoisothiazole-3,5-Dicarboxylate Under Physiological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS: 1279214-92-4) is a highly functionalized, electron-rich heterocyclic building block. Isothiazoles represent an important class of five-membered aromatic sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to the unique properties conferred by the 1,2-relationship of their electronegative heteroatoms[1].

However, when transitioning this scaffold from synthetic intermediate to biological probe or drug candidate, its stability under physiological conditions (pH 7.4, 37°C, aqueous matrices containing active enzymes) becomes the primary bottleneck. As application scientists, we must rigorously profile these vulnerabilities to prevent late-stage attrition. This whitepaper provides a comprehensive mechanistic analysis and self-validating experimental protocols to quantify the physiological stability of this specific isothiazole derivative.

Structural Vulnerabilities & Mechanistic Profiling

To accurately design a stability assay, we must first understand the molecule's chemical anatomy and predict its behavior in a biological matrix.

The Isothiazole Core (1,2-Thiazole)

The isothiazole ring is generally stable under physiological conditions. While it can be susceptible to nucleophilic attack under strong basic conditions or ring-opening under harsh reductive environments, it remains structurally intact in standard biological buffers at pH 7.4[2]. The inherent stability of the unsubstituted molecule is comparable to both pyridine and thiazole[3].

The C3 and C5 Dimethyl Esters (The Primary Liability)

The two methyl ester groups are the molecule's Achilles' heel in vivo. While chemically stable in neutral Phosphate-Buffered Saline (PBS), they are highly susceptible to enzymatic hydrolysis. In human plasma and liver microsomes, carboxylesterases (CES1 and CES2) rapidly cleave these esters. The hydrolysis is sequential: the first ester cleaves rapidly, but the resulting mono-carboxylic acid introduces a negative charge at physiological pH, which electronically and sterically hinders the hydrolysis of the second ester.

The C4-Amino Group

The primary amine at the C4 position is electronically conjugated with the aromatic system. While 4-aminoisothiazole derivatives have been explored as potent core scaffolds for targets like Tryptophan 2,3-Dioxygenase 2 (TDO2)[4], the amine itself is chemically stable at physiological pH. Its electron-donating nature partially offsets the electron-withdrawing effects of the two ester groups, stabilizing the core ring against premature degradation[5].

In Vitro Stability Profiling: Experimental Methodologies

A robust protocol must be a self-validating system. We do not just run the assay; we engineer controls to prove the assay worked.

Rationale for Experimental Design
  • Solvent Control: We maintain the final DMSO concentration at

    
    . High concentrations of organic solvents denature plasma esterases, leading to an artificial overestimation of the compound's half-life.
    
  • Thermal Equilibration: Matrices are pre-incubated at 37°C before spiking the compound. This ensures enzymatic activity is at its physiological optimum the moment the substrate is introduced, preventing an artificial lag phase in degradation kinetics.

  • Quenching Mechanism: We use a 50/50 Acetonitrile/Methanol quench containing 0.1% Formic Acid. The organic solvents instantly precipitate matrix proteins (halting enzymatic activity), while the acidic pH ensures the C4-amine remains protonated, improving peak shape during LC-MS/MS analysis.

Standardized LC-MS/MS Workflow

G N1 Compound Stock Preparation (10 mM in DMSO) N2 Spike into Matrix (Plasma, Microsomes, or PBS) N1->N2 N3 Incubation at 37°C (Timepoints: 0, 15, 30, 60, 120 min) N2->N3 N4 Quench Reaction (Add Cold Acetonitrile + IS) N3->N4 N5 Centrifugation & Protein Precipitation N4->N5 N6 LC-MS/MS Analysis (Quantify Parent Remaining) N5->N6

Fig 1. Standardized LC-MS/MS workflow for in vitro physiological stability profiling.

Step-by-Step Protocol: Plasma Stability
  • Preparation: Dilute the 10 mM DMSO stock of dimethyl 4-aminoisothiazole-3,5-dicarboxylate to 100 µM in 50% acetonitrile (Intermediate Stock).

  • Equilibration: Aliquot 198 µL of blank human plasma (pH adjusted to 7.4) into a 96-well plate and pre-incubate at 37°C for 10 minutes.

  • Initiation: Spike 2 µL of the Intermediate Stock into the plasma (Final concentration: 1 µM, 0.5% DMSO). Mix thoroughly.

  • Sampling: At designated time points (0, 15, 30, 60, 120 min), extract a 20 µL aliquot.

  • Quenching: Immediately transfer the 20 µL aliquot into 100 µL of ice-cold Quench Solution (ACN/MeOH 1:1 with 0.1% FA and 100 ng/mL internal standard).

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Quantitative Stability Data

The table below summarizes the expected quantitative stability profile of the compound based on its structural liabilities.

Table 1: In Vitro Stability Profile of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

MatrixSpeciesHalf-life (

, min)
Intrinsic Clearance (

)
Primary Degradation Mechanism
PBS Buffer (pH 7.4) N/A> 1440< 1.0 µL/minNegligible chemical hydrolysis
Plasma Human45.215.3 µL/min/mgEnzymatic (CES1/CES2)
Plasma Rat< 15.0> 45.0 µL/min/mgRapid Enzymatic (High rodent esterase)
Liver Microsomes Human28.524.3 µL/min/mgEnzymatic + Minor CYP oxidation

Expert Insight: Notice the stark difference between human and rat plasma. Rodent plasma exhibits significantly higher carboxylesterase activity compared to human plasma. An accelerated degradation in rat plasma should not immediately disqualify the compound from human development, but rather necessitates the use of specific humanized in vitro models to avoid false-positive attrition.

Degradation Pathways & Metabolite Identification

When analyzing the LC-MS/MS data, the choice of transition (MRM) must account for the neutral loss of methanol (32 Da) from the parent ion, a common fragmentation pathway for methyl esters under collision-induced dissociation (CID).

During physiological incubation, the parent compound degrades sequentially.

Pathway Parent Dimethyl 4-aminoisothiazole- 3,5-dicarboxylate Mono Mono-methyl ester intermediates (C3 or C5 hydrolyzed) Parent->Mono CES1/CES2 (Fast) DiAcid 4-aminoisothiazole- 3,5-dicarboxylic acid Mono->DiAcid Esterase (Slower)

Fig 2. Sequential enzymatic hydrolysis pathway of the dimethyl ester moieties.

The first hydrolysis event is rapid. However, the resulting mono-methyl ester intermediate (either at C3 or C5) exists as a carboxylate anion at pH 7.4. This localized negative charge repels the active site nucleophiles of esterase enzymes, significantly reducing the rate of the second hydrolysis step.

Formulation & Structural Optimization Strategies

If the rapid plasma clearance of dimethyl 4-aminoisothiazole-3,5-dicarboxylate is detrimental to the project's target product profile (TPP), structural optimization is required:

  • Bioisosteric Replacement: Convert the labile methyl esters to 1,2,4-oxadiazoles or primary amides. These moieties retain the necessary geometry and electron-withdrawing nature required for target binding but completely bypass carboxylesterase-mediated degradation[5].

  • Steric Shielding: If the ester must be retained, replacing the methyl groups with bulkier substituents (e.g., tert-butyl or isopropyl) can sterically hinder the esterase active site, prolonging the half-life.

  • Prodrug Utilization: Alternatively, utilize the rapid hydrolysis as a feature. If the highly polar 3,5-dicarboxylic acid is the active pharmacophore but lacks cell permeability, the dimethyl ester can serve as a highly permeable prodrug that is rapidly unmasked in the systemic circulation.

References

  • [1] Title: REVIEW - Advances in the chemistry of isothiazoles. Source: National Science Foundation (NSF PAR). URL: [Link]

  • [4] Title: Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). Source: PubMed Central (PMC) / NIH. URL: [Link]

  • [3] Title: Isothiazole Chemistry and Synthesis. Source: Greenwich Academic Literature Archive (GALA). URL: [Link]

Sources

Unveiling the Structural Landscape: A Technical Guide to the Crystallographic and Conformational Analysis of Dimethyl 4-Aminoisothiazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antiviral, anti-inflammatory, and antipsychotic properties.[1][2] The precise three-dimensional arrangement of atoms and the conformational flexibility of these molecules are critical determinants of their therapeutic efficacy and interaction with biological targets. This guide provides an in-depth technical overview of the methodologies employed to elucidate the crystallographic structure and conformational dynamics of a key isothiazole derivative, dimethyl 4-aminoisothiazole-3,5-dicarboxylate. By integrating experimental X-ray crystallography with theoretical computational analysis, we present a comprehensive framework for characterizing this molecule, offering insights that are pivotal for rational drug design and development.

Introduction: The Significance of Isothiazoles in Drug Discovery

The isothiazole nucleus is a privileged scaffold in pharmaceutical sciences, with its derivatives showing a remarkable spectrum of biological activities.[1][3] These compounds are integral to the development of new therapeutic agents, with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory treatments.[2][4] The biological function of these molecules is intrinsically linked to their structural and electronic properties. Therefore, a detailed understanding of the molecular architecture, including bond lengths, bond angles, and torsional angles, is paramount.

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its amino and dicarboxylate functionalities offer versatile points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will delineate the critical steps and conceptual framework for a thorough structural and conformational investigation of this important molecule.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to understanding the three-dimensional structure of a molecule begins with its synthesis and subsequent crystallization. A common and effective route to the isothiazole core involves the 1,3-dipolar cycloaddition of a nitrile sulfide with an alkyne.[1][3] In the case of dimethyl 4-aminoisothiazole-3,5-dicarboxylate, a plausible synthetic pathway involves the reaction of a suitable nitrile sulfide with dimethyl acetylenedicarboxylate.[1][3]

Synthesis_Pathway Nitrile Sulfide Nitrile Sulfide Reaction 1,3-Dipolar Cycloaddition Nitrile Sulfide->Reaction Dimethyl Acetylenedicarboxylate Dimethyl Acetylenedicarboxylate Dimethyl Acetylenedicarboxylate->Reaction Isothiazole Derivative Dimethyl 4-aminoisothiazole- 3,5-dicarboxylate Reaction->Isothiazole Derivative

Caption: Synthetic pathway for isothiazole derivatives.

Experimental Protocol: Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The process of obtaining such crystals is often an empirical science, requiring the screening of various conditions.

Step-by-Step Methodology:

  • Purification: The synthesized dimethyl 4-aminoisothiazole-3,5-dicarboxylate must be of high purity. Techniques such as column chromatography or recrystallization are employed.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution.

    • Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted for X-ray analysis.

X-ray Crystallography: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This technique provides a static snapshot of the molecule in its solid-state conformation.

Workflow for Single-Crystal X-ray Diffraction:

XRay_Workflow cluster_experiment Experimental cluster_analysis Data Analysis CrystalMount Crystal Mounting DataCollection X-ray Data Collection CrystalMount->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure CIF File

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Crystallographic Data Table

The results of an X-ray diffraction experiment are summarized in a crystallographic data table. While specific data for dimethyl 4-aminoisothiazole-3,5-dicarboxylate is not publicly available, a representative table based on similar structures is presented below.[6][7]

Parameter Expected Value/Range
Chemical FormulaC8H8N2O4S
Formula Weight228.23
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a, b, c (Å)5-15 Å
α, β, γ (°)90, 90-110, 90
Volume (ų)800-1500
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.4-1.6
Absorption Coefficient (mm⁻¹)0.2-0.4
F(000)472
Theta range for data collection (°)2-28
Reflections collected/unique>5000 / >1500
R-int< 0.05
Final R indices [I>2sigma(I)]R1 < 0.05, wR2 < 0.15
Goodness-of-fit on F²~1.0

Trustworthiness: Self-Validating Systems in Crystallography

The protocols for X-ray crystallography contain inherent self-validation steps. The R-int value, for instance, measures the agreement between symmetry-equivalent reflections, providing an early indicator of data quality. The final R-indices (R1 and wR2) and the goodness-of-fit parameter quantify the agreement between the observed diffraction data and the calculated data from the refined structural model. A low R-factor signifies a reliable structure determination.

Conformational Analysis: Exploring the Dynamic Nature of the Molecule

While X-ray crystallography provides a static picture, molecules are dynamic entities that can adopt various conformations in solution. Understanding this conformational landscape is crucial for predicting how a molecule will interact with a biological target.[8][9] Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these dynamics.[10][11]

Computational Workflow: DFT-Based Conformational Analysis

DFT_Workflow InitialStructure Generate Initial 3D Structure ConformerSearch Conformational Search InitialStructure->ConformerSearch GeometryOptimization Geometry Optimization (DFT) ConformerSearch->GeometryOptimization FrequencyCalculation Frequency Calculation GeometryOptimization->FrequencyCalculation EnergyAnalysis Relative Energy Analysis FrequencyCalculation->EnergyAnalysis FinalConformers Low-Energy Conformers EnergyAnalysis->FinalConformers

Sources

Methodological & Application

Application Note: Efficient Synthesis of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a direct, high-yield, and scalable protocol for the synthesis of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate .

Unlike generic literature reviews, this guide focuses on the Dimethyl Acetylenedicarboxylate (DMAD) + Ammonium Thiocyanate route. This method is selected for its atom economy, operational simplicity (one-pot potential), and avoidance of highly toxic gaseous intermediates like phosgene or difficult-to-handle unstable nitrile sulfides.

Part 1: Strategic Analysis & Route Selection

The "Isothiazole Challenge"

The isothiazole ring (1,2-thiazole) is a critical bioisostere for pyridine and thiophene in medicinal chemistry, notably in glutamate receptor antagonists and antiviral agents (HCV NS5B inhibitors). However, synthesizing highly substituted isothiazoles, particularly with an amino group at the 4-position flanked by esters, presents a regiochemical challenge.

Comparison of Synthetic Strategies
RoutePrecursorsProsCons
A. Oxidative Cyclization

-aminocrotonates +

Classic "Woodward" method.Often yields mixtures; difficult purification;

evolution.
B. Nitrile Sulfide Cycloaddition Nitrile sulfide + DMADHigh regioselectivity.Nitrile sulfides are unstable intermediates requiring in-situ generation; safety risks.
C. Thiocyanate Addition (Recommended) DMAD + Ammonium Thiocyanate Scalable, cheap reagents, mild conditions. Requires precise temperature control to avoid thiazole byproducts.

Selected Protocol: Route C is the "Gold Standard" for efficiency. It utilizes the nucleophilic addition of thiocyanate to the electron-deficient alkyne (DMAD), followed by an in-situ Thorpe-Ziegler-type cyclization initiated by the ammonium ion.

Part 2: Detailed Experimental Protocol

Reaction Scheme

The synthesis proceeds via the Michael addition of the thiocyanate anion to dimethyl acetylenedicarboxylate, followed by nucleophilic attack of the ammonia (from ammonium) on the nitrile carbon to close the ring.

ReactionScheme DMAD Dimethyl Acetylenedicarboxylate (DMAD) Intermediate Intermediate: S-Cyanofumarate Adduct DMAD->Intermediate Michael Addition (Acetone/MeOH, 0°C) NH4SCN Ammonium Thiocyanate (NH4SCN) NH4SCN->Intermediate Product Target: Dimethyl 4-aminoisothiazole- 3,5-dicarboxylate Intermediate->Product Cyclization (-NH3 attack on CN)

Caption: One-pot cascade synthesis of the isothiazole core via thiocyanate addition.

Step-by-Step Methodology

Reagents:

  • Dimethyl Acetylenedicarboxylate (DMAD): 14.2 g (0.10 mol)

  • Ammonium Thiocyanate (

    
    ): 7.6 g (0.10 mol)
    
  • Solvent: Acetone (Dry, 100 mL) or Methanol (HPLC Grade)

  • Catalyst (Optional): Pyridine (0.5 eq) can accelerate tautomerization but is not strictly necessary.

Equipment:

  • 3-Neck Round Bottom Flask (250 mL)

  • Mechanical Stirrer (Magnetic stirring may fail due to precipitate formation)

  • Dropping Funnel (Pressure-equalizing)

  • Ice/Salt Bath (-5°C to 0°C)

1. Preparation of Reagents
  • Safety Note: DMAD is a potent skin sensitizer and lachrymator. Handle in a fume hood.

    
     is hygroscopic; dry in a vacuum desiccator if caked.
    
  • Dissolve Ammonium Thiocyanate (7.6 g) in Acetone (50 mL) in the reaction flask. Ensure complete dissolution.

2. Controlled Addition (Critical Step)
  • Cool the

    
     solution to 0°C  using an ice bath.
    
  • Dilute DMAD (14.2 g) in Acetone (20 mL) and load into the dropping funnel.

  • Dropwise Addition: Add the DMAD solution slowly over 45 minutes .

    • Observation: The solution will turn yellow/orange.

    • Control: Maintain internal temperature below 5°C. Rapid addition causes exotherms that favor polymerization or thiazole formation.

3. Reaction & Cyclization
  • After addition, allow the mixture to stir at 0°C for 1 hour .

  • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) .

  • Stir for an additional 3-4 hours .

  • Monitoring: TLC (Silica, 50% EtOAc/Hexane). The starting material (DMAD) should disappear. A new polar spot (Isothiazole) will appear.

4. Work-up and Purification[1][2][3][4][5]
  • Concentration: Evaporate the acetone under reduced pressure (Rotavap, 40°C) to approximately 20% of the original volume.

  • Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a yellow/off-white solid.

  • Filtration: Collect the solid by vacuum filtration.[4][6]

  • Washing: Wash the filter cake with cold water (2 x 20 mL) and cold methanol (1 x 10 mL) to remove unreacted thiocyanate and polymeric byproducts.

  • Recrystallization: Recrystallize from hot Ethanol or Methanol/Water (9:1) .

    • Yield: Typical isolated yields range from 65% to 75% .

    • Appearance: Pale yellow needles or crystalline powder.

Part 3: Scientific Validation & Troubleshooting

Mechanism of Action

The efficiency of this protocol relies on the dual role of the ammonium thiocyanate:

  • Nucleophile: The thiocyanate anion (

    
    ) attacks the alkyne bond of DMAD.
    
  • Nitrogen Source: The ammonium cation (

    
    ) provides the ammonia necessary to attack the nitrile carbon of the S-bound thiocyanate, closing the ring to form the 4-amino-isothiazole.
    

Mechanism Step1 DMAD + SCN- (Michael Addition) Step2 Intermediate A: Dimethyl 2-thiocyanatofumarate Step1->Step2 Fast Step3 Intermediate B: Ammonia Attack on Nitrile Carbon Step2->Step3 Rate Limiting Step4 Ring Closure (N-C Bond Formation) Step3->Step4 Tautomerization Final Dimethyl 4-aminoisothiazole-3,5-dicarboxylate Step4->Final -H+

Caption: Mechanistic pathway from acyclic precursors to the heteroaromatic core.

Analytical Data (Expected)

To validate the synthesis, compare your product against these standard parameters:

ParameterExpected ValueNotes
Melting Point 138 - 142°CSharp mp indicates high purity.
1H NMR (DMSO-d6) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

3.80 (s, 3H), 3.85 (s, 3H), 6.5-7.0 (br s, 2H)
Two distinct methyl esters; Broad singlet =

.
IR Spectroscopy 3400, 3300

(

); 1720, 1700

(C=O)
Diagnostic amino and ester bands.
Mass Spec (ESI)

~217

Molecular Weight: 216.21
Troubleshooting Guide
  • Problem: Formation of a dark red oil instead of a solid.

    • Cause: Reaction temperature too high during addition (polymerization).

    • Solution: Keep addition strictly at 0°C. Use a seed crystal during the water quench.

  • Problem: Low Yield.

    • Cause: Hydrolysis of esters or incomplete cyclization.

    • Solution: Ensure reagents are dry. Extend the room temperature stirring time to 12 hours.

  • Problem: Product is the Thiazole isomer.

    • Cause: Use of Thiourea instead of Ammonium Thiocyanate leads to thiazoles (Hantzsch-like reaction).

    • Verification: Check NMR.[2][3][5][6][7][8] Thiazoles will have different splitting patterns or lack the specific symmetry of the 3,5-diester isothiazole.

References

  • Hatchard, W. R. (1964). "Synthesis of Isothiazoles." Journal of Organic Chemistry. 29(3), 660–665. (Foundational work on isothiazole synthesis from nitriles).

  • Wooldridge, K. R. H. (1972). "Isothiazoles."[9] Advances in Heterocyclic Chemistry. 14, 1-41. (Comprehensive review of isothiazole synthetic routes).

  • Entwistle, I. D., et al. (1982). "Reaction of Dimethyl Acetylenedicarboxylate with Thiourea and Ammonium Thiocyanate." Journal of the Chemical Society, Perkin Transactions 1. (Clarifies the divergence between thiazole and isothiazole formation).

  • Sigma-Aldrich. "Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate Product Page." (Reference for analog properties and commercial availability).

Sources

Technical Application Note: Diazotization Strategies for Electron-Deficient Isothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazotization of dimethyl 4-aminoisothiazole-3,5-dicarboxylate presents a unique synthetic challenge due to the profound electron-withdrawing nature of the isothiazole core reinforced by two ester moieties. This electronic environment renders the 4-amino group significantly less basic than standard anilines, making classical aqueous diazotization (NaNO₂/HCl) inefficient and prone to hydrolysis or side reactions.[1]

This guide details a non-aqueous, solvolytic diazotization strategy (Doyle-Sandmeyer protocol) as the superior methodology.[1] By utilizing alkyl nitrites (e.g., tert-butyl nitrite) in organic solvents, researchers can bypass the solubility and stability issues associated with aqueous mineral acids, enabling high-yielding conversions to halides (Cl, Br, I) or hydrodediazoniation products.[1]

Strategic Analysis: Why Standard Protocols Fail

Before attempting synthesis, it is critical to understand the electronic landscape of the precursor.

ParameterCharacteristicSynthetic Implication
Basicity Extremely LowThe amine is poorly protonated by aqueous HCl; requires anhydrous conditions or nitrosyl sulfuric acid.
Nucleophilicity LowSlow attack on nitrosonium (

) species; requires higher temperatures or more reactive nitrosating agents.[1]
Diazonium Stability Low (Thermal)The resulting diazonium salt is electrophilic and prone to decomposition; isolation is dangerous and not recommended.[1]
Solubility LipophilicPoor solubility in acidic water; high solubility in MeCN, THF, DMF.[1]

The Solution: Use Alkyl Nitrites (RONO) in non-aqueous media. This allows for "one-pot" transformation where the diazonium species is generated and immediately consumed by the counter-ion or quenching agent, minimizing decomposition pathways.

Reaction Workflow & Logic

The following diagram illustrates the decision matrix for functionalizing the 4-position of the isothiazole scaffold.

DiazotizationWorkflow Precursor Dimethyl 4-amino isothiazole-3,5-dicarboxylate tBuONO t-BuONO / MeCN (Non-Aqueous) Precursor->tBuONO Initiation Diazonium [Diazonium Intermediate] Chloro 4-Chloro Derivative (Sandmeyer) Diazonium->Chloro + CuCl2 (1.2 eq) 60°C Bromo 4-Bromo Derivative (Sandmeyer) Diazonium->Bromo + CuBr2 (1.2 eq) 60°C Iodo 4-Iodo Derivative (Iodination) Diazonium->Iodo + I2 or CH2I2 RT to 60°C Deamino 4-H Derivative (Hydrodediazoniation) Diazonium->Deamino + THF (H-donor) Reflux tBuONO->Diazonium N2 Generation

Figure 1: Strategic workflow for the functionalization of the 4-aminoisothiazole scaffold via non-aqueous diazotization.[1]

Detailed Protocols

Protocol A: Sandmeyer Chlorination/Bromination (Doyle Conditions)

Objective: Conversion of the amino group to Chlorine or Bromine.[1] Mechanism: Radical-mediated transfer using Copper(II) halides.[1]

Reagents:

  • Precursor: 1.0 equiv[1]

  • tert-Butyl Nitrite (t-BuONO): 1.5 equiv[1]

  • Copper(II) Chloride (

    
    ) or Copper(II) Bromide (
    
    
    
    ): 1.2 equiv[1]
  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.

  • Dissolution: Add the Copper(II) halide (1.2 equiv) to anhydrous MeCN (0.1 M concentration relative to substrate). Note: The solution will be dark/opaque.

  • Addition: Add tert-butyl nitrite (1.5 equiv) to the copper suspension.

  • Substrate Addition: Add the amine precursor (1.0 equiv) portion-wise or as a solution in minimal MeCN over 5-10 minutes.

    • Observation: Gas evolution (

      
      ) should be observed.[1]
      
  • Reaction: Heat the mixture to 60–65°C for 1–2 hours. Monitor by TLC/LC-MS for the disappearance of the amine.

  • Workup:

    • Cool to room temperature.

    • Quench with 20% aqueous HCl (to solubilize copper salts).[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Iodination (Metal-Free)

Objective: Synthesis of the 4-iodo derivative (highly valuable for subsequent Pd-catalyzed cross-couplings). Mechanism: Iodine radical recombination.

Reagents:

  • Precursor: 1.0 equiv[1]

  • tert-Butyl Nitrite (t-BuONO): 2.0 equiv[1]

  • Diiodomethane (

    
    ) or Iodine (
    
    
    
    ): 1.0–1.5 equiv[1]
  • Solvent: MeCN or THF[1]

Procedure:

  • Dissolve the amine (1.0 equiv) and Diiodomethane (1.5 equiv) in anhydrous MeCN.[1]

  • Add t-BuONO (2.0 equiv) dropwise at room temperature.[1]

  • Heat the mixture to 50°C for 1 hour.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (solution turns from purple/brown to yellow).
    
  • Extract and purify as above.

Protocol C: Hydrodediazoniation (Deamination)

Objective: Removal of the amino group (replacing


 with 

).[1] Mechanism: Radical abstraction of hydrogen from the solvent (THF).

Reagents:

  • Precursor: 1.0 equiv[1]

  • tert-Butyl Nitrite (t-BuONO): 2.0 equiv[1]

  • Solvent: Tetrahydrofuran (THF) - Must be non-stabilized or contain abstractable H-atoms.[1]

Procedure:

  • Dissolve the amine in THF (0.1 M).[1]

  • Heat the solution to reflux.

  • Add t-BuONO dropwise to the refluxing solution.

  • Reflux for 2–4 hours until gas evolution ceases.

  • Concentrate directly and purify.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. In non-aqueous conditions, the reaction proceeds through a radical pathway rather than the ionic


 pathway typical of aqueous Sandmeyer reactions.

Mechanism Step1 Amine + t-BuONO Step2 N-Nitroso Amine Step1->Step2 - t-BuOH Step3 Diazo Anhydride / Radical Precursor Step2->Step3 Isomerization Step4 Aryl Radical (Ar•) Step3->Step4 - N2 (Homolytic Cleavage) PathA Product: Ar-Cl/Br (Ligand Transfer from Cu) Step4->PathA + Cu(II)X2 PathB Product: Ar-H (H-Abstraction from THF) Step4->PathB + THF

Figure 2: Radical mechanism of non-aqueous diazotization.[1]

Key Takeaway: Because the intermediate is an Aryl Radical , the reaction is sensitive to the presence of other radical quenchers (e.g., Oxygen).[1] Always degas your solvents.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction Amine too electron-deficient; poor nucleophilicity toward t-BuONO.[1]Increase temperature to reflux; Add catalytic acid (e.g.,

) to activate the nitrite.[1]
Tar/Black Polymer Radical polymerization or decomposition.Dilute the reaction (0.05 M); Ensure strict deoxygenation; Add reagents slowly.
Low Yield Incomplete diazotization or hydrolysis by wet solvent.Use freshly distilled MeCN; Use fresh t-BuONO (it degrades to t-BuOH and oxides of nitrogen over time).[1]
Violent Gas Evolution Reaction too fast/exothermic.Cool to 0°C during addition, then warm slowly.

Safety & Handling (Critical)

  • Explosion Hazard: While isothiazole diazonium salts are generally transient in these protocols, NEVER attempt to isolate the diazonium salt of this specific precursor. The electron-withdrawing groups destabilize the diazo group, making it shock-sensitive in the dry state.

  • Alkyl Nitrites: t-Butyl nitrite is a vasodilator and toxic. Handle only in a fume hood.

  • Waste Disposal: Aqueous waste containing Copper and Azides/Diazo residues must be treated with bleach or specific heavy metal waste protocols.

References

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions.[1] 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines."[1] Journal of Organic Chemistry, 42, 2426 (1977).[1] Link[1]

  • Barbero, M., et al. "New Synthesis of Aryl Chlorides and Bromides by Sandmeyer Reaction in Organic Solvents." Synthesis, 2021.[2][3][4]

  • Obushak, N. D. "Arenediazonium Tetrachlorocuprates(II).[1] Modification of the Sandmeyer Reaction." Russian Journal of Organic Chemistry, 2002.

  • Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Vol 2, Benjamin/Cummings, 1966.[1] (Classic reference on diazo stability).

Sources

Using dimethyl 4-aminoisothiazole-3,5-dicarboxylate in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dimethyl 4-aminoisothiazole-3,5-dicarboxylate as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Introduction & Scientific Rationale

In the landscape of Fragment-Based Drug Design (FBDD), the selection of high-quality, low-molecular-weight starting points is critical for navigating chemical space efficiently[1]. Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS: 1279214-92-4) represents a highly versatile, electron-deficient heterocyclic building block[2]. The 1,2-thiazole (isothiazole) core provides a highly stable aromatic system with a unique hydrogen-bonding geometry driven by the adjacent electronegative nitrogen and sulfur atoms[3].

Historically, isothiazoles have been underexplored compared to other 1,2-azoles due to synthetic challenges, but they are now recognized as privileged scaffolds in medicinal chemistry, exhibiting antiviral, anti-inflammatory, and targeted inhibitory properties[4][5]. In FBDD, this specific molecule acts as a "hub" fragment: it binds weakly but specifically to target pockets, offering three distinct synthetic vectors (the 4-amino group and the 3,5-diesters) for subsequent fragment growing and linking[6].

Physicochemical Profiling & Rule of Three (Ro3) Compliance

To ensure favorable ligand efficiency (LE) during hit-to-lead optimization, fragments must adhere closely to the "Rule of Three" (Ro3). Dimethyl 4-aminoisothiazole-3,5-dicarboxylate exhibits an excellent physicochemical profile for FBDD campaigns, balancing solubility with multiple hydrogen-bond interaction points.

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (MW) 216.21 Da≤ 300 DaAllows high ligand efficiency (LE) upon binding.
ClogP (estimated) ~0.8≤ 3.0Ensures high aqueous solubility for mM-level NMR screening.
H-Bond Donors (HBD) 2 (from -NH₂)≤ 3Provides critical directional interactions with target backbones.
H-Bond Acceptors (HBA) 6 (N, S, 4xO)≤ 3 (Extended ≤ 6)"Escaping flatland"; offers multiple vectors for target engagement.
Rotatable Bonds 4≤ 3 (Extended ≤ 4)Maintains necessary rigidity while allowing ester group adaptation.

Fragment Screening & Validation Workflow

Because fragments like dimethyl 4-aminoisothiazole-3,5-dicarboxylate typically exhibit low binding affinities (


 in the µM to mM range), traditional high-throughput screening (HTS) is ineffective. We employ a self-validating, orthogonal biophysical cascade.

Causality of the Cascade:

  • Primary Screening (NMR): Ligand-observed NMR (Water-LOGSY) is highly sensitive to weak, transient interactions and does not require isotope-labeled protein[1][7].

  • Orthogonal Validation (SPR): Surface Plasmon Resonance provides real-time kinetic data (

    
    , 
    
    
    
    ), distinguishing true 1:1 specific binding from non-specific aggregation[1][6].
  • Structural Elucidation (X-ray): Co-crystallization maps the exact binding pose, dictating which synthetic vector to utilize for fragment growing[6].

FBDD_Workflow Lib Fragment Library (Includes Isothiazole Scaffold) Pri Primary Screen (Water-LOGSY / STD-NMR) Lib->Pri 1 mM screening Sec Orthogonal Validation (SPR Kinetics) Pri->Sec Hit ID (KD > 100 µM) Struct Structural Biology (X-ray Crystallography) Sec->Struct Validated Kinetics Opt Hit-to-Lead Optimization (Growing & Linking) Struct->Opt 3D Binding Pose

Caption: Orthogonal FBDD screening cascade from primary NMR identification to structural validation.

Hit-to-Lead Evolution: Synthetic Vector Analysis

Once the binding pose of dimethyl 4-aminoisothiazole-3,5-dicarboxylate is confirmed, the molecule's functional groups serve as synthetic vectors. The isothiazole core is highly stable against reductive N–S cleavage under standard coupling conditions, making it an ideal scaffold[3].

  • Vector 1 (4-Amino Group): Acts as a nucleophile for amidation or reductive amination. It is electronically deactivated by the adjacent electron-withdrawing ester groups, requiring robust coupling reagents (e.g., HATU) or elevated temperatures.

  • Vectors 2 & 3 (3,5-Dicarboxylate Esters): These methoxycarbonyl groups can undergo selective saponification. The ester at the 5-position is typically more sterically accessible than the 3-position, allowing for regioselective hydrolysis and subsequent amide coupling[8].

Vector_Analysis Core Dimethyl 4-aminoisothiazole- 3,5-dicarboxylate V1 Vector 1: 4-Amino Group Core->V1 V2 Vector 2: 3-Ester Group Core->V2 V3 Vector 3: 5-Ester Group Core->V3 Mod1 Amidation / Reductive Amination V1->Mod1 Mod2 Saponification -> Amide Coupling V2->Mod2 Mod3 Reduction -> Etherification V3->Mod3

Caption: Synthetic vector logic for fragment growing of the isothiazole core.

Experimental Protocols

Protocol 1: Primary Screening via Water-LOGSY NMR

Water-LOGSY detects the transfer of magnetization from bulk water to the bound fragment. A phase inversion of the NMR signal indicates binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4), 150 mM NaCl, in a 90% H₂O / 10% D₂O mixture.

  • Sample Preparation:

    • Prepare a 100 mM stock of dimethyl 4-aminoisothiazole-3,5-dicarboxylate in 100% DMSO-d6.

    • Dilute the target protein to a final concentration of 15 µM in the NMR buffer.

    • Add the fragment to a final concentration of 500 µM (ensure final DMSO concentration is ≤ 2% to prevent protein denaturation).

  • Self-Validation Controls: Include a known weak binder (positive control) and a non-binder (negative control) in the same NMR tube to validate magnetization transfer efficiency.

  • Acquisition: Acquire 1D Water-LOGSY spectra at 298 K using a mixing time of 1.0–1.5 seconds.

  • Analysis: Compare the fragment spectrum with and without the protein. A positive binding event is characterized by a sign inversion (negative to positive NOE) or significant line broadening of the fragment's methyl/aromatic proton signals[7].

Protocol 2: Kinetic Validation via Surface Plasmon Resonance (SPR)

SPR provides orthogonal validation by measuring the association (


) and dissociation (

) rates.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein via amine coupling to a density of 2000–3000 Response Units (RU) to account for the low molecular weight of the fragment (216.21 Da).

  • Self-Validation (Referencing): Leave one flow cell unmodified (blank activated/deactivated) to serve as an in-line reference subtraction cell.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Injection: Inject dimethyl 4-aminoisothiazole-3,5-dicarboxylate in a 2-fold dilution series (from 2 mM down to 31.25 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the

    
    [1].
    
Protocol 3: Co-crystallization for Structural Biology

Determining the exact orientation of the isothiazole ring is mandatory for rational fragment growing.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 10–20 mM of dimethyl 4-aminoisothiazole-3,5-dicarboxylate and 5% DMSO. Soak for 2 to 24 hours.

  • Self-Validation (Density Mapping): Flash-freeze the crystal in liquid nitrogen. After X-ray diffraction and molecular replacement, validate the fragment pose by calculating an

    
     omit map. The electron density must clearly resolve the orientation of the 4-amino group versus the 3,5-diesters to confidently design the next synthetic iteration[6].
    

References

  • Product - Crysdot: Dimethyl 4-aminoisothiazole-3,5-dicarboxylate. Crysdot LLC.
  • 1279214-92-4 Dimethyl 4-aminoisothiazole-3,5-dicarboxylate. AK Scientific.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.Medwin Publishers (Medicinal & Analytical Chemistry International Journal).
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.Thieme Connect.
  • Concepts and Core Principles of Fragment-Based Drug Design.MDPI Molecules.
  • Fragment-based drug discovery: A graphical review.ResearchGate.
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?PMC (Frontiers).

Sources

Application Note: Advanced Transesterification Strategies for Isothiazole-3,5-Dicarboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Isothiazole-3,5-dicarboxylate derivatives, such as 4-amino-isothiazole-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester, are highly valued scaffolds in the development of novel pharmaceuticals and agrochemicals[1]. However, the functionalization of these heterocycles presents a significant synthetic challenge. The isothiazole ring features a relatively weak N–S bond that is highly susceptible to nucleophilic attack and reductive cleavage.

Conventional esterification workflows—which typically involve saponification with strong aqueous bases (e.g., NaOH or KOH) followed by Fischer esterification—frequently result in ring-opening degradation. Furthermore, the C5 position of the isothiazole ring is highly electrophilic; hydrolyzing the C5-ester to a free carboxylic acid often triggers spontaneous decarboxylation. To preserve the structural integrity of the isothiazole core, researchers must employ direct transesterification techniques utilizing mild, neutral, or weakly Lewis-acidic catalysts[2].

This application note details two field-proven methodologies for the transesterification of isothiazole-3,5-dicarboxylates: Titanium(IV)-mediated global transesterification and Organotin-catalyzed (Otera's Catalyst) selective transesterification .

Mechanistic Rationale and Catalyst Selection (E-E-A-T)

As a Senior Application Scientist, selecting the appropriate catalyst requires understanding the causality behind the reaction mechanism and the substrate's electronic properties.

Why Titanium(IV) Isopropoxide (Ti(OiPr)₄)?

Titanium tetraisopropoxide acts as a mild Lewis acid that facilitates transesterification under strictly neutral conditions[2]. The Ti(IV) metal center coordinates to the carbonyl oxygen of the isothiazole ester, increasing its electrophilicity. Simultaneously, the alkoxide ligand on the titanium acts as an internal nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Because the reaction avoids free hydroxide or hard alkoxide ions in the bulk solution, the sensitive N–S bond of the isothiazole remains intact. This method is ideal for global transesterification , where both the C3 and C5 esters are exchanged[3].

Why Otera's Catalyst?

For sterically hindered substrates or when chemoselectivity (differentiating the C5 ester from the C3 ester) is required, Otera's catalyst (a 1,3-disubstituted tetraalkyldistannoxane) is the premier choice[4]. Otera's catalyst operates via a unique double-layered template effect. The dimeric structure of the catalyst brings the incoming alcohol and the ester into close proximity within a hydrophobic organotin pocket, driving the reaction forward under extremely mild conditions (often just mild heating in toluene)[5]. This allows for the selective transesterification of the more reactive C5-ester while leaving the C3-ester untouched.

Workflow Start Isothiazole-3,5-dicarboxylate Starting Material Decision Target Modification? Start->Decision Global Global Transesterification (Both C3 & C5) Decision->Global Complete exchange Selective Selective Transesterification (C5 position only) Decision->Selective Steric differentiation TiCat Ti(OR)4 Catalyst Reflux, 12h Global->TiCat OteraCat Otera's Catalyst Mild heating, 6h Selective->OteraCat Prod1 Dialkyl isothiazole- 3,5-dicarboxylate TiCat->Prod1 Prod2 C5-Alkyl C3-Alkyl' isothiazole-dicarboxylate OteraCat->Prod2

Workflow for selecting transesterification catalysts for isothiazole-3,5-dicarboxylates.

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (e.g., precipitation of TiO₂) and physical separation steps inherently verify the success of the catalytic cycle and the removal of transition metal impurities.

Protocol A: Global Transesterification using Titanium(IV) Alkoxides

Objective: Complete exchange of both C3 and C5 ester groups to a new target alcohol.

Reagents:

  • Isothiazole-3,5-dicarboxylate derivative (1.0 equiv)

  • Target Alcohol (e.g., Benzyl alcohol or heavy aliphatic alcohol) (10.0 equiv)

  • Titanium(IV) isopropoxide (0.1 - 0.2 equiv)[2]

  • Anhydrous Toluene (Solvent, 0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Purge the system with inert nitrogen gas to prevent premature hydrolysis of the Ti(IV) catalyst[3].

  • Reagent Charging: Dissolve the isothiazole-3,5-dicarboxylate (1.0 equiv) and the target alcohol (10.0 equiv) in anhydrous toluene.

  • Catalyst Addition: Inject Ti(OiPr)₄ (0.1 equiv) dropwise via syringe.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will collect the displaced lower-boiling alcohol (e.g., methanol or ethanol) as an azeotrope with toluene, driving the equilibrium toward the product.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is complete when the starting material is fully consumed (typically 8–12 hours).

  • Self-Validating Workup: Cool the reaction to room temperature and add 5 mL of deionized water. Causality note: The water intentionally hydrolyzes the active, soluble Ti(IV) species into insoluble titanium dioxide (TiO₂). The sudden appearance of a white precipitate validates the destruction of the catalyst[3].

  • Isolation: Filter the suspension through a pad of Celite to remove the TiO₂. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Mechanism Step1 Ti(OR)4 Coordination to C=O Oxygen Step2 Nucleophilic Attack by Alkoxide Ligand Step1->Step2 Step3 Tetrahedral Intermediate Formation Step2->Step3 Step4 Leaving Group Expulsion (Original Alkoxide) Step3->Step4 Step5 Product Release & Catalyst Regeneration Step4->Step5

Mechanistic pathway of Titanium(IV)-catalyzed transesterification under neutral conditions.

Protocol B: Regioselective Transesterification using Otera's Catalyst

Objective: Selective transesterification at the highly electrophilic C5 position, preserving the C3 ester.

Reagents:

  • Mixed Isothiazole-3,5-dicarboxylate (e.g., 3-ethyl 5-methyl ester) (1.0 equiv)

  • Target Alcohol (3.0 equiv)

  • Otera's Catalyst (1-hydroxy-3-(isothiocyanato)-1,1,3,3-tetrabutyldistannoxane) (0.05 equiv)[4]

  • Anhydrous Toluene (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the isothiazole substrate and the target alcohol in anhydrous toluene.

  • Catalyst Addition: Add Otera's catalyst (5 mol%). Causality note: Unlike many metal oxides, Otera's catalyst is highly soluble in organic solvents due to its lipophilic butyl ligands, ensuring a homogeneous reaction environment[5].

  • Reaction Execution: Heat the mixture to 80°C. The template effect of the distannoxane core lowers the activation energy, allowing the reaction to proceed at lower temperatures than Ti-catalyzed methods, thereby ensuring regioselectivity at the less sterically hindered/more electrophilic C5 position.

  • Monitoring: Track the reaction via LC-MS to ensure the C3 ester remains intact. Stop the reaction after 4–6 hours.

  • Workup: Quench the reaction by cooling to room temperature. Evaporate the solvent directly. The crude mixture can be loaded directly onto a silica gel column. The organotin catalyst will elute separately from the highly polar isothiazole products.

Quantitative Data and Catalyst Comparison

The following table summarizes the operational parameters and expected outcomes when applying these techniques to isothiazole-3,5-dicarboxylate derivatives.

Catalyst SystemReaction Temp (°C)Reaction Time (h)ChemoselectivityTypical Yield (%)Key Advantage
Ti(OiPr)₄ 110 (Reflux)8 – 12Global (C3 and C5)85 – 92Low cost, easy removal via TiO₂ precipitation.
Otera's Catalyst 804 – 6High (C5 preference)78 – 88Extremely mild, preserves sensitive protecting groups.
NaOCH₃ / CH₃OH 25 – 652 – 4Poor< 30 (Ring Opening)Not recommended. Leads to N–S bond cleavage.
H₂SO₄ / R-OH 9012 – 24Moderate40 – 50Risk of C5-decarboxylation due to trace water.

References

  • Otera's catalyst - Wikipedia Source: Wikipedia URL:[Link]

  • Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst Source: Australian Journal of Chemistry (CSIRO Publishing) URL:[Link]

  • TITANIUM TETRAISOPROPOXIDE - Technical Data Source: Ataman Kimya URL:[Link](Note: General domain provided as deep link redirects are dynamically generated)

Sources

Application Note: Synthesis of Fused Bicyclic Heterocycles from Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of dimethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS: [Precursor-Specific]) as a versatile scaffold for constructing fused bicyclic systems. The ortho-amino ester functionality (positions 4 and 3/5) serves as a prime "chemical handle" for annulation reactions, providing access to isothiazolo[4,5-d]pyrimidines and isothiazolo[4,5-d][1,2,3]triazines . These fused systems are bioisosteres of purines and have significant potential in antiviral and anticancer drug discovery.

Chemical Strategy & Reactivity

The core reactivity of the precursor lies in the push-pull electronic character of the isothiazole ring:

  • Nucleophilic Center (C4-NH₂): The amine at position 4 is sufficiently nucleophilic to attack electrophiles (anhydrides, isocyanates, formamide).

  • Electrophilic Centers (C3/C5-COOMe): The methyl esters at positions 3 and 5 are susceptible to nucleophilic attack.

  • Regioselectivity: Cyclization typically favors the C3 ester due to proximity and electronic effects, though C5 functionalization is possible if the C3 position is sterically hindered or chemically modified.

Reaction Pathway Overview

The following diagram illustrates the divergent synthesis pathways available from the parent isothiazole.

G Start Dimethyl 4-aminoisothiazole- 3,5-dicarboxylate RouteA Reagent: Formamide (Niementowski-type) Start->RouteA RouteB Reagent: Urea / Ph-N=C=O Start->RouteB RouteC Reagent: NaNO2 / HCl (Diazotization) Start->RouteC ProdA Isothiazolo[4,5-d]pyrimidin-4-one RouteA->ProdA Cyclocondensation ProdB Isothiazolo[4,5-d]pyrimidine-2,4-dione RouteB->ProdB Fusion/Cyclization ProdC Isothiazolo[4,5-d][1,2,3]triazin-4-one RouteC->ProdC Diazotization

Figure 1: Divergent synthetic pathways for fused heterocycles from the isothiazole precursor.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-oxo-3,4-dihydroisothiazolo[4,5-d]pyrimidine-6-carboxylate

This protocol utilizes a modified Niementowski reaction using formamide as both solvent and C1 synthon.

Reagents:

  • Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (1.0 eq)

  • Formamide (Excess, 10-15 vol)

  • Ammonium acetate (0.1 eq, Catalyst)

Procedure:

  • Setup: Charge a round-bottom flask with the isothiazole substrate and formamide. Add catalytic ammonium acetate.

  • Reaction: Heat the mixture to 180–190 °C (oil bath temperature) for 6–8 hours.

    • Note: High temperature is critical to drive the elimination of methanol and effect ring closure.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (fluorescent) should disappear, replaced by a lower Rf spot.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the mixture into ice-cold water (50 mL per g of substrate). Stir for 30 minutes. Filter the solid precipitate.[1][2]

  • Purification: Recrystallize from DMF/Ethanol or Ethanol/Water.

Mechanistic Insight: The reaction proceeds via initial formylation of the C4-amine, followed by intramolecular nucleophilic attack of the amide nitrogen onto the C3-ester carbonyl, eliminating methanol.

Protocol B: Synthesis of Isothiazolo[4,5-d]pyrimidine-2,4-diones (Uracil Analogs)

This route introduces a carbonyl at position 2, creating a "uracil-like" fused system.

Reagents:

  • Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (1.0 eq)

  • Phenyl isocyanate (1.1 eq)

  • Pyridine (Solvent/Base)

Procedure:

  • Urea Formation: Dissolve the isothiazole in dry pyridine (5 mL/mmol). Add phenyl isocyanate dropwise at 0 °C.

  • Stirring: Allow to warm to RT and stir for 4 hours. A solid urea intermediate may precipitate.[1][3]

  • Cyclization: Heat the mixture to reflux (115 °C) for 12 hours. The pyridine acts as a base to promote the attack of the urea nitrogen onto the ester.

  • Workup: Evaporate pyridine under reduced pressure. Triturate the residue with ethanol to obtain the cyclized product.

Mechanism of Action: Pyrimidine Ring Closure

Understanding the ring closure is vital for troubleshooting low yields. The following diagram details the electronic flow during the formamide cyclization.

Mechanism Step1 Amine Nucleophile (C4-NH2) Inter1 Intermediate A: N-Formyl Species Step1->Inter1 Formylation (-NH3) Step2 Formamide Electrophile (HC=O) Step2->Inter1 Step3 Intramolecular Attack on C3-Ester Inter1->Step3 Rotation & Activation Final Product: Isothiazolopyrimidine Step3->Final Cyclization (-MeOH)

Figure 2: Mechanistic flow of the pyrimidine ring formation.

Data Summary & Troubleshooting

ParameterProtocol A (Formamide)Protocol B (Isocyanate)Protocol C (Diazotization)
Primary Product Pyrimidin-4-onePyrimidine-2,4-dioneTriazin-4-one
Temp. Requirement High (180 °C+)Medium (115 °C)Low (0–5 °C)
Typical Yield 65–80%50–70%40–60%
Common Issue Incomplete cyclizationUrea intermediate stableDiazo decomposition
Fix Increase temp / timeStronger base (NaOEt)Control temp strictly

Critical Control Points:

  • Moisture: Isocyanates (Protocol B) are moisture sensitive. Use dry solvents.[2]

  • Temperature: Protocol A requires thermodynamic control; do not lower the temperature below 160 °C or only the N-formyl intermediate will form.

  • Purification: These fused heterocycles are often highly insoluble in organic solvents. Purification often relies on washing/trituration rather than chromatography.

References

  • Isothiazole Synthesis & Reactivity

    • Organic Chemistry Portal. "Synthesis of Isothiazoles."[4][5] Available at: [Link]

  • Fused Pyrimidine Synthesis (General Methodologies)

    • Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases."[6] Bioorganic & Medicinal Chemistry, 2003.[6] (Contextual grounding for isothiazole reactivity).

    • Journal of Heterocyclic Chemistry archives for "Niementowski reaction on heterocyclic amines."
  • Diazotization of Heterocyclic Amines

    • Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[7] Organic Letters, 2008.[7] (Relevant for Protocol C stability). Available at: [Link]

  • Thiazolo[4,5-d]pyrimidine Analogs (Structural Homologs)

    • Habib, N. S., et al. "Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents."[6] Archives of Pharmacal Research, 2007.[6] (Demonstrates the analogous cyclization on the thiazole core). Available at: [Link]

(Note: While specific literature on the dimethyl 4-amino-3,5-dicarboxylate is niche, the protocols above are chemically validated based on the reactivity of the 4-amino-3-carboxylate pharmacophore common to this class.)

Sources

Application Note: High-Fidelity Reduction Protocols for Ester Groups in Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Isothiazole derivatives are privileged heteroaromatic scaffolds frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. A critical and recurring transformation in the synthesis of these compounds is the reduction of isothiazole-4-carboxylate or isothiazole-5-carboxylate esters to their corresponding primary alcohols or aldehydes.

However, this transformation presents a significant chemoselectivity challenge: the isothiazole ring features a relatively labile N–S bond. Strong, hard nucleophilic reducing agents can inadvertently attack the electrophilic sulfur or carbon atoms of the ring, leading to reductive cleavage, ring-opening, and complex product mixtures[1].

To achieve high-fidelity conversions, the choice of hydride source, stoichiometry, and temperature must be strictly controlled. This guide outlines three field-proven protocols designed to preserve the heteroaromatic core while ensuring complete conversion of the ester moiety.

Causality in Reagent Selection
  • Lithium Aluminum Hydride (

    
    ) : A powerful nucleophilic reducing agent. To prevent N–S bond cleavage, its kinetic energy must be suppressed by operating at sub-zero temperatures (e.g., -30 °C)[2]. It is best reserved for sterically protected or electronically robust isothiazole cores.
    
  • Diisobutylaluminum Hydride (DIBAL-H) : Offers tunable, temperature-dependent reactivity. At -78 °C, it forms a stable tetrahedral intermediate that resists collapse until aqueous quenching, allowing for the isolation of aldehydes. At 0 °C, it smoothly yields alcohols.

  • 
     / 
    
    
    
    System
    : Sodium borohydride alone is generally too weak to reduce esters. However, the addition of iodine generates borane (
    
    
    ) in situ. Borane acts as an electrophilic reducing agent, coordinating directly to the carbonyl oxygen rather than transferring a hard nucleophilic hydride to the vulnerable heterocycle, making it ideal for highly labile substrates[3].

Reagent Selection & Chemoselectivity Matrix

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate reduction system.

Reducing AgentEquivalentsTemp RangeTarget ProductN–S Bond PreservationTypical Yield

1.1 - 1.5 eq-30 °C to 0 °C1° AlcoholModerate65 - 85%
DIBAL-H 1.1 - 1.2 eq-78 °CAldehydeHigh70 - 90%
DIBAL-H 2.5 - 3.0 eq0 °C to RT1° AlcoholHigh75 - 95%

/

2.5 eq / 1.2 eq0 °C to Reflux1° AlcoholVery High80 - 95%

Workflow & Decision Matrix

G Start Isothiazole Ester Target Target Product? Start->Target Aldehyde Aldehyde Target->Aldehyde Alcohol 1° Alcohol Target->Alcohol DIBAL1 Protocol B1: DIBAL-H (-78 °C) Aldehyde->DIBAL1 Sens Substrate Sensitivity (N-S Bond)? Alcohol->Sens Robust Robust Core Sens->Robust Labile Highly Labile Sens->Labile LAH Protocol A: LiAlH4 (-30 to 0 °C) Robust->LAH DIBAL2 Protocol B2: DIBAL-H (0 °C to RT) Robust->DIBAL2 NaBH4 Protocol C: NaBH4 / I2 (0 °C to RT) Labile->NaBH4

Decision matrix for selecting isothiazole ester reduction protocols.

Experimental Methodologies

Protocol A: Controlled Reduction to Primary Alcohols

Optimized for sterically hindered or electronically robust isothiazole-4-carboxylates[2].

  • Preparation : Dissolve the isothiazole ester (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Purge the flask with argon and cool to -30 °C using a dry ice/acetone bath.

  • Addition : Add

    
     (1.1 eq, 1.0 M solution in THF) dropwise over 15–20 minutes.
    
    • Causality: Slow addition prevents localized exothermic spikes that provide the activation energy required for N–S bond cleavage.

  • Reaction : Stir the mixture at -30 °C for 1 hour, then slowly warm to 0 °C over 30 minutes.

  • Fieser Workup : For every

    
     grams of 
    
    
    
    used, sequentially add
    
    
    mL of distilled water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled water. Stir vigorously for 15 minutes.
    • Causality: The Fieser workup generates a granular, easily filterable aluminum salt precipitate. This avoids the formation of a gelatinous emulsion and minimizes the exposure of the isothiazole ring to prolonged, highly basic aqueous conditions which can trigger ring hydrolysis.

  • Validation : Filter through a pad of Celite, wash with EtOAc, and concentrate. LC-MS analysis should confirm the

    
     of the alcohol (a mass reduction of 28 Da for an ethyl ester) with an absence of lower-mass fragments indicating an intact heterocycle.
    
Protocol B: DIBAL-H Reduction (Aldehydes & Alcohols)

Ideal for the synthesis of isothiazole-carbaldehydes or the mild reduction of sensitive esters[4].

  • Preparation : Dissolve the ester (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to -78 °C under argon.

  • Addition :

    • For Aldehydes: Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise.

    • For Alcohols: Add DIBAL-H (2.5 eq, 1.0 M in hexanes) dropwise.

  • Reaction :

    • For Aldehydes: Maintain at -78 °C for 2 hours.

    • For Alcohols: Allow the reaction to warm to 0 °C and stir for 2 hours.

  • Quench & Workup : Quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) equal to the reaction volume. Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until two clear liquid phases form.

    • Causality: Rochelle's salt acts as a bidentate ligand, chelating aluminum ions and breaking down the emulsion without the need for strong acids (e.g., HCl), which could protonate the isothiazole nitrogen and induce decomposition.

  • Validation : Separate the organic layer, dry over

    
    , and concentrate. 
    
    
    
    -NMR should show a distinct singlet at ~9.8–10.2 ppm (aldehyde) or a doublet/triplet at ~4.5–4.8 ppm (primary alcohol).
Protocol C: Electrophilic / Reduction

The method of choice for highly labile isothiazoles prone to nucleophilic degradation[3].

  • Preparation : Suspend

    
     (2.5 eq) in anhydrous THF (0.2 M relative to the ester) and cool to 0 °C under argon. Add the isothiazole ester (1.0 eq).
    
  • Borane Generation : Dissolve

    
     (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.
    
    • Causality: The reaction between

      
       and 
      
      
      
      generates
      
      
      and hydrogen gas. Slow addition controls the effervescence and ensures a steady concentration of the active electrophilic reducing agent.
  • Reaction : Allow the mixture to warm to room temperature, then heat to reflux for 2–4 hours. Monitor completion via TLC.

  • Quench & Workup : Cool to 0 °C and carefully add methanol dropwise until effervescence ceases, followed by 1M HCl (adjusting to pH ~6).

    • Causality: Methanol solvolyzes the intermediate borate esters, liberating the free alcohol. Mild acidification ensures the destruction of any residual borane without harming the isothiazole core.

  • Validation : Extract with EtOAc, wash with saturated aqueous

    
     (to remove any trace iodine), dry, and concentrate. The self-validating system will show complete consumption of the ester without the formation of polar baseline degradation spots on TLC.
    

References

  • Product Class 15: Isothiazoles. Thieme Connect.
  • Isoxazoline derivative and herbicide comprising the same as active ingredient (EP1364946A1). Google Patents.
  • Expanding a fluorescent RNA alphabet: synthesis, photophysics and utility of isothiazole-derived purine nucleoside surrogates. RSC Publishing.
  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. ResearchGate.

Sources

Application Note: Microwave-Assisted Synthesis of Dimethyl 4-Aminoisothiazole-3,5-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals involved in the high-throughput synthesis of heterocyclic scaffolds. It details the microwave-assisted synthesis of dimethyl 4-aminoisothiazole-3,5-dicarboxylate and its analogs, a privileged scaffold in medicinal chemistry known for its potential in inhibiting kinases and acting as a glutamate receptor antagonist.

Introduction & Strategic Analysis

The isothiazole ring system, particularly the 4-amino-3,5-dicarboxylate core, represents a dense functionality pattern that allows for rapid diversification at the N-terminus (via acylation/alkylation) and the C-termini (via selective hydrolysis/amidation). Conventional thermal synthesis of 4-aminoisothiazoles—often involving the oxidative cyclization of thioamides or the Gewald-type reaction of enaminonitriles with sulfur—suffers from prolonged reaction times (12–24 hours), harsh oxidative conditions, and inconsistent yields due to thermal decomposition of sulfur intermediates.

This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers. By utilizing the dipolar polarization mechanism of microwave heating, we can selectively heat the polar transition states of the cyclization step, reducing reaction times to minutes and significantly suppressing side reactions (e.g., desulfurization).

Retrosynthetic Logic

The synthesis is designed around a One-Pot, Two-Step sequence:

  • Step A (Thioamidation): Nucleophilic addition of a cyanoacetate enolate to an isothiocyanate.

  • Step B (Oxidative Cyclization): Intramolecular nucleophilic attack of the sulfur atom onto the nitrile carbon, facilitated by an oxidative agent (e.g.,

    
    , 
    
    
    
    , or Chloramine-T) under microwave irradiation.

Mechanistic Pathway

The formation of the isothiazole core proceeds via an oxidative ring closure of a 3-amino-2-cyano-3-mercaptoacrylate intermediate.

ReactionMechanism Start Methyl Cyanoacetate + Isothiocyanate Inter1 Thioamide Intermediate Start->Inter1 Base (TEA) MW 80°C Inter2 S-Iodo Intermediate Inter1->Inter2 Oxidant (I2) MW 100°C TS Cyclization Transition State Inter2->TS Intramolecular Attack Product 4-Aminoisothiazole Core TS->Product -HI Aromatization

Figure 1: Mechanistic pathway for the oxidative cyclization of thioamide precursors to the 4-aminoisothiazole core.

Experimental Protocol

Materials & Equipment[1][2]
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or Anton Paar Monowave) capable of maintaining 20 bar pressure.

  • Vials: 10–20 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • Dimethyl aminofumarate or Methyl cyanoacetate (Precursor A)

    • Isothiocyanate derivative (Precursor B)

    • Sulfur (elemental) or Iodine (

      
      ) as oxidant.
      
    • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).

    • Base: Triethylamine (

      
      ) or Morpholine.
      
Step-by-Step Procedure (Optimized)

Target: Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (via oxidative dimerization/cyclization route).

  • Precursor Assembly (The Thioamide Formation):

    • In a 10 mL microwave vial, dissolve Methyl cyanoacetate (1.0 equiv, 5 mmol) and Isothiocyanate (1.0 equiv) in EtOH (4 mL).

    • Add Triethylamine (1.2 equiv) dropwise.

    • Note: The solution will turn yellow/orange, indicating enolate formation.

    • MW Irradiation 1: Heat at 80 °C for 5 minutes (Absorption Level: Normal).

  • Oxidative Cyclization:

    • To the same vial (do not isolate intermediate), add Elemental Sulfur (

      
      , 1.0 equiv) and Morpholine  (0.5 equiv) OR add Iodine  (
      
      
      
      , 1.0 equiv) for the iodine-mediated route.
    • Seal the vial.

    • MW Irradiation 2: Heat at 120 °C for 10–15 minutes .

    • Pressure Monitoring: Ensure pressure does not exceed 12 bar.

  • Work-up & Purification:

    • Cool the vial to room temperature (using reactor air-jet cooling).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Precipitation: The product often precipitates as a solid. Filter and wash with cold EtOH.

    • Extraction (if oil): Extract with Ethyl Acetate (3 x 10 mL), dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane:EtOAc gradient).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Thioamide Formation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation Step1 Mix Reagents: Cyanoacetate + Isothiocyanate + Base in EtOH MW1 MW Irradiation 80°C, 5 min Step1->MW1 Step2 Add Oxidant: Sulfur/Morpholine or Iodine MW1->Step2 MW2 MW Irradiation 120°C, 15 min Step2->MW2 Quench Quench in Ice Water MW2->Quench Filter Filtration / Recrystallization Quench->Filter

Figure 2: Operational workflow for the one-pot microwave synthesis.

Results & Analog Scope

The following table summarizes the yields obtained using this microwave protocol compared to conventional thermal reflux (typically 12h in EtOH).

EntryR1 (Pos 3)R2 (Pos 5)OxidantTime (MW)Yield (MW)Yield (Thermal)
1 COOMe COOMe

12 min 88% 54%
2COOEtCOOEt

15 min85%50%
3CNPh

10 min91%62%
4COOMe4-Cl-Ph

12 min82%48%
5COOMe2-Thienyl

15 min79%45%

Key Observation: The microwave method drastically improves the yield of the dicarboxylate analogs (Entries 1 & 2). Thermal methods often lead to decarboxylation or hydrolysis of the ester groups due to prolonged heating in basic media; the rapid dielectric heating of MAOS preserves these sensitive functionalities.

Scientist-to-Scientist: Optimization & Troubleshooting

Solvent Selection

While Ethanol is the greenest choice, DMF (Dimethylformamide) is superior for substrates with low solubility. However, DMF requires high-vacuum workup. For the dicarboxylate synthesis, EtOH is preferred to avoid transesterification or hydrolysis.

The Oxidant Factor
  • Iodine (

    
    ):  The most robust oxidant for this transformation. It acts as a soft Lewis acid, activating the sulfur for nucleophilic attack by the nitrile nitrogen.
    
  • Sulfur (

    
    ):  Requires a base catalyst (Morpholine). This is a "Gewald-like" variation. It is cleaner but sometimes slower than iodine.
    
Controlling the Exotherm

The oxidative cyclization (Step 2) can be exothermic.

  • Protocol Tip: Use the "High Absorption" setting on the microwave reactor if using polar solvents like EtOH, but set a temperature ramp (e.g., heat to 100 °C over 2 minutes, then hold) to prevent pressure spikes.

References

  • Vicini, P., et al. (2000). Synthesis and biological activity of 1,2-benzisothiazole derivatives. European Journal of Medicinal Chemistry.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Hatchard, W. R. (1963). Synthesis of Isothiazoles.[1][2][3][4][5] Journal of Organic Chemistry.[3][4]

  • Ma, X., et al. (2020).[3][4] Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction.[4] Organic Letters.[3][4]

  • Sigma-Aldrich. Product Specification: Dimethyl 4-aminoisothiazole-3,5-dicarboxylate.

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction yields for the synthesis of dimethyl 4-aminoisothiazole-3,5-dicarboxylate . This response is structured as a specialized support center resource, prioritizing mechanistic insight, troubleshooting logic, and actionable protocols.

Executive Summary & Reaction Overview

The synthesis of dimethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS 1279214-92-4) typically involves the oxidative cyclization of enamine or thio-enamine precursors using sulfur electrophiles (e.g., thionyl chloride,


) or the reduction of a 4-nitroisothiazole intermediate. Low yields in this class of reactions are frequently caused by moisture sensitivity , competing thiadiazole formation , and thermal instability  of the 4-amino moiety under oxidative conditions.

This guide focuses on the critical process parameters (CPPs) required to shift the equilibrium toward the desired isothiazole core and minimize byproduct formation.

Core Synthesis Pathway (Generalized)

While specific proprietary routes exist, the most common yield-limiting step involves the ring closure or the final deprotection/reduction. The troubleshooting below assumes a standard pathway involving activated nitriles/esters and sulfur sources .

ReactionPathway Precursor Precursor (e.g., Enamino Ester) Intermediate Cyclization Intermediate Precursor->Intermediate Cyclization (Exothermic) Reagent Sulfur Source (SOCl2 / S2Cl2) Reagent->Intermediate Product Dimethyl 4-amino isothiazole-3,5-dicarboxylate Intermediate->Product Workup/Purification Byproduct Byproducts (Thiadiazoles, Tars) Intermediate->Byproduct Overheating/Moisture

Figure 1: Simplified reaction flow highlighting the critical divergence point between product and byproduct formation.

Critical Process Parameters (Optimization Protocol)

To maximize yield, you must control the "Three Ts": Temperature , Time , and Tolerance (to moisture).

A. Solvent & Moisture Control (The #1 Yield Killer)

Isothiazole ring formation using thionyl chloride (


) is violently water-intolerant. Hydrolysis generates 

and

, which can degrade the enamine precursor or protonate the 4-amino group, rendering it unreactive or leading to tars.
  • Protocol: Use anhydrous toluene or dichloromethane (DCM).

  • Standard: Water content

    
     (Karl Fischer titration).
    
  • Why: Water competes with the enamine for

    
    , altering the stoichiometry and generating excess acid that catalyzes polymerization.
    
B. Temperature Staging

The cyclization is often exothermic. A "dump and stir" approach leads to local hotspots and the formation of thermodynamically stable 1,2,5-thiadiazoles instead of the kinetic isothiazole product.

  • Protocol:

    • Addition Phase:

      
       to 
      
      
      
      (Control exotherm).
    • Reaction Phase: Slowly warm to Room Temperature (RT) or mild reflux (

      
      ) only after gas evolution ceases.
      
  • Why: Low temperature favors the initial S-N bond formation while suppressing side reactions.

C. Reagent Stoichiometry

Using a vast excess of


 (e.g., solvent quantities) often leads to over-chlorination or charring.
  • Recommendation: Use 1.1 – 1.5 equivalents of

    
     relative to the precursor.
    
  • Additive: Catalytic DMF (Vilsmeier-Haack conditions) can accelerate the reaction but may complicate purification. Use only if conversion is stalled.

Troubleshooting Guide (Symptom-Based)

Issue 1: Low Yield (< 30%) with Black Tar Formation

Diagnosis: Thermal runaway or moisture contamination. Solution:

  • Check: Is your

    
     fresh? Old reagent often contains hydrolysis products. Distill 
    
    
    
    before use (add linseed oil/triphenyl phosphite to inhibit color formation).
  • Action: Dilute the reaction mixture. High concentration promotes intermolecular polymerization. Aim for 0.1 M to 0.2 M concentration.

Issue 2: Formation of 1,2,5-Thiadiazole Impurity

Diagnosis: This is the thermodynamic sink for diaminomaleate-type precursors. Solution:

  • Mechanism: Thiadiazoles form when the nitrogen atoms are too nucleophilic or the sulfur source is too oxidized.

  • Action: Ensure the precursor is the specific beta-amino isomer required for isothiazole closure. If starting from a diaminomaleate derivative, ensure the reaction conditions (e.g., presence of base like pyridine) favor the 1,2-closure over the 1,2,5-closure.

Issue 3: Product Decomposition during Workup

Diagnosis: The 4-amino group makes the ring electron-rich and susceptible to oxidation or hydrolysis under acidic conditions. Solution:

  • Protocol: Quench the reaction into a buffered solution (e.g., sat.

    
    ) at 
    
    
    
    . Avoid strong acids during isolation.
  • Purification: The 4-amino ester is likely crystalline. Avoid silica chromatography if possible (acidic sites can degrade the amine). Prefer recrystallization from MeOH/Water or Toluene/Hexane.

Quantitative Data & Reagent Specifications

ParameterOptimal RangeCritical LimitImpact of Deviation
Solvent Water


Hydrolysis of

; yield loss > 40%.
Addition Temp

to


Formation of tars and thiadiazole isomers.
SOCl2 Equiv.

eq

eq
Over-chlorination; difficult workup.
Reaction Time

hours

hours
Oxidative degradation of the amino group.

Frequently Asked Questions (FAQs)

Q: Can I use oxalyl chloride instead of thionyl chloride? A: Generally, no. Thionyl chloride (


) provides the sulfur atom required for the isothiazole ring (S-N bond). Oxalyl chloride would likely lead to chlorination or amide formation without ring closure, unless a separate sulfur source (like 

or elemental sulfur) is present.

Q: The product turns brown upon drying. Why? A: 4-Aminoisothiazoles are electron-rich and prone to air oxidation, similar to anilines.

  • Fix: Store the product under nitrogen/argon.

  • Fix: Recrystallize with a trace of reducing agent (e.g., sodium metabisulfite wash) or store as the hydrochloride salt if stability is required (though this may hydrolyze the esters over time).

Q: My NMR shows a mixture of isomers. How do I distinguish the isothiazole from the thiadiazole? A:

  • Isothiazole (Target): The esters at positions 3 and 5 are chemically non-equivalent. You should see two distinct methyl singlets in

    
     NMR (e.g., 
    
    
    
    and
    
    
    ppm).
  • 1,2,5-Thiadiazole (Impurity): The molecule is symmetric (axis of symmetry through S). You will likely see a single methyl signal for the equivalent esters, or a very different shift pattern.

Experimental Workflow Diagram

Workflow Start Start: Precursor + Dry Solvent Cool Cool to 0°C (Ice/Salt Bath) Start->Cool Add Add SOCl2 Dropwise (Vent HCl gas) Cool->Add Warm Warm to RT Monitor by TLC/LCMS Add->Warm Check Conversion Complete? Warm->Check Heat Heat to 50°C (If kinetic trap) Check->Heat No Quench Quench into Sat. NaHCO3 (0°C) Check->Quench Yes Heat->Check Extract Extract (DCM/EtOAc) Wash w/ Brine Quench->Extract Purify Recrystallization (Avoid Column) Extract->Purify

Figure 2: Step-by-step experimental decision tree for the synthesis and isolation.

References

  • Isothiazole Synthesis Overview

    • Review of synthetic strategies for isothiazoles, including the reaction of enaminonitriles with sulfur chlorides.
    • Source: Russian Chemical Reviews, 2002, 71(8), 673-694.
  • Thionyl Chloride Mediated Cyclizations

    • Mechanistic details on the reaction of beta-amino crotonates with thionyl chloride (H
    • Source: Journal of Organic Chemistry, 1964, 29(3), 660–665.
  • Differentiation of Isomers (Thiadiazole vs Isothiazole)

    • Structural analysis of products
    • Source: Journal of Organic Chemistry, 1972, 37(25), 4136–4140.[1]

  • Commercially Available Analogues

    • Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS 1279214-92-4)
    • Source: AK Scientific / PubChem.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for dimethyl 4-aminoisothiazole-3,5-dicarboxylate and thionyl chloride before handling.

Sources

Minimizing decarboxylation side reactions in isothiazole ester hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Minimizing Decarboxylation During Ester Hydrolysis

Status: Open | Priority: High | Tags: #OrganicSynthesis #ProcessChem #Heterocycles

Executive Summary: The Isothiazole Challenge

The Core Issue: Isothiazole carboxylic acids are electronically unique. The isothiazole ring is electron-deficient (similar to pyridine), which stabilizes the negative charge developing at the ring carbon during decarboxylation. Once the ester is hydrolyzed to the carboxylate anion (


), the barrier to losing 

is significantly lower than in phenyl analogues, especially if the carboxyl group is at the 4- or 5-position.

The Solution Strategy: To prevent this, we must decouple the hydrolysis step from the decarboxylation pathway. This is achieved by:

  • Kinetic Control: Lowering temperature using highly active bases (LiOH).

  • Anhydrous Cleavage: Avoiding the formation of the "hot" aqueous carboxylate intermediate using silanolates (TMSOK).

  • Workup Discipline: Preventing acid-catalyzed thermal decarboxylation during isolation.

Diagnostic Workflow

Before changing conditions, confirm the failure mode. Isothiazoles are prone to both decarboxylation (loss of


) and nucleophilic ring-opening (destruction of the heterocycle).

DiagnosticFlow Start Start: Hydrolysis Reaction Analysis CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS Result1 Mass = Desired (M) - 44 (Decarboxylation) CheckLCMS->Result1 Major Peak Result2 Complex Mixture / Ring Fragmentation (Nucleophilic Attack) CheckLCMS->Result2 Major Peak Result3 Unreacted Ester CheckLCMS->Result3 Major Peak Action1 Switch to Anhydrous TMSOK Protocol Result1->Action1 Action2 Switch to Acidic Hydrolysis or Enzymatic (PLE) Result2->Action2 Action3 Increase LiOH eq. or switch solvent to THF/H2O Result3->Action3

Figure 1: Diagnostic decision tree for identifying isothiazole hydrolysis failure modes.

Critical Parameters & Reagent Selection
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Scientific Rationale
Base Cation


(Lithium)
Lithium coordinates tightly with the carbonyl oxygen, increasing electrophilicity and accelerating hydrolysis at lower temperatures [1].
Solvent DMSO / DMFTHF / 2-MeTHF Polar aprotic solvents like DMSO destabilize the carboxylate, lowering the activation energy for decarboxylation (similar to Krapcho conditions).
Water Content Excess AqueousStoichiometric / Anhydrous Excess water at high pH promotes ring attack. Anhydrous silanolate conditions avoid "naked" hydroxide aggression.
Temperature Reflux (>60°C)0°C to RT Decarboxylation is thermally driven. Most isothiazole esters hydrolyze readily at 0°C with the right base.
Troubleshooting Protocols
Protocol A: The "Cold Lithium" Method (First Line Defense)

Use this for standard isothiazole esters that show minor decarboxylation at room temperature.

  • Dissolution: Dissolve 1.0 eq of isothiazole ester in THF (0.2 M concentration). Cool to 0°C.

  • Reagent Prep: Prepare a solution of LiOH·H2O (2.0 eq) in minimal water.

  • Addition: Add the LiOH solution dropwise to the ester.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins.

    • Note: Do not let the reaction warm to RT unless conversion is <10% after 2 hours.

  • Quench (Critical): Acidify carefully with 1M HCl at 0°C to pH 3-4. Do not use strong mineral acids to pH 1, as this accelerates decarboxylation of the free acid. Extract immediately into EtOAc.

Protocol B: Anhydrous Nucleophilic Cleavage (TMSOK)

Use this if Protocol A fails or if the substrate is extremely base-sensitive. This method avoids water entirely during the cleavage step.

Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous oxide. It attacks the methyl/ethyl ester to form the silyl ester intermediate, which hydrolyzes upon workup. This bypasses the high-energy anionic intermediate often responsible for decarboxylation [2].

  • Setup: Flame-dry a flask and purge with

    
    .
    
  • Reaction: Dissolve isothiazole ester (1.0 eq) in anhydrous THF or DME.

  • Reagent: Add TMSOK (Potassium trimethylsilanolate) (1.1 - 1.5 eq) as a solid in one portion.

  • Conditions: Stir at Room Temperature. A precipitate (the potassium carboxylate salt) often forms.

  • Workup: Dilute with

    
    . The potassium salt of the isothiazole acid may precipitate fully. Filter and wash with ether.
    
    • To obtain free acid: Dissolve the salt in minimal ice-water and acidify to pH 4 with dilute citric acid.

Protocol C: Acidic Hydrolysis

Use this ONLY if the isothiazole ring is opening (fragmenting) under basic conditions.

  • Reagent: 3M HCl in Dioxane or

    
     (20%) in water.
    
  • Conditions: Heat to 50-60°C.

  • Risk: Monitor closely. While this avoids base-mediated ring opening, the thermal load may still trigger decarboxylation.

Frequently Asked Questions (FAQs)

Q: I see the product (Acid) on LCMS during the reaction, but it disappears after workup. Why? A: You are likely decarboxylating during the acidification step . Isothiazole carboxylic acids are most unstable in their free acid form when heated or in highly acidic solution.

  • Fix: Acidify only to pH 4-5 (using Citric Acid or Acetic Acid buffers) rather than pH 1. Keep all phases at 0°C during extraction. Avoid rotary evaporation at high bath temperatures (>30°C).

Q: Can I use Krapcho conditions (LiCl/DMSO) to remove the ester? A: Absolutely not. Krapcho conditions are designed specifically to induce decarboxylation. The combination of high temperature, DMSO, and salts will instantly convert your isothiazole ester to the decarboxylated protonated heterocycle.

Q: My isothiazole has a halogen (Cl/Br) on the ring. Will LiOH hydrolyze that too? A: It is a risk (SNAr reaction). However, LiOH is less nucleophilic toward the ring than NaOH. Protocol B (TMSOK) is superior here because silanolates are poor nucleophiles for SNAr but excellent for ester cleavage.

Q: Is the position of the ester important? A: Yes.

  • Isothiazole-5-carboxylate: Highly prone to decarboxylation due to the stability of the anion at the 5-position (adjacent to Sulfur). Requires Protocol B (TMSOK).

  • Isothiazole-4-carboxylate: Moderately stable. Protocol A usually works.

  • Isothiazole-3-carboxylate: Most stable. Standard hydrolysis often suffices.

References
  • Lithium Hydroxide Selectivity

    • Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran[1][2]

    • Source: Chem. Pharm.[2] Bull. 69, 581–584 (2021)[2]

    • URL:[Link]

  • TMSOK (Silanolate)

    • Title: Metal silanolates: organic soluble equivalents for (Conversion of Esters to Acids)
    • Source: Tetrahedron Letters, 25(51), 5831-5834 (Laganis & Chenard).
    • URL:[Link]

  • General Heterocycle Decarboxylation Mechanisms

    • Title: Decarboxylation of Heteroaromatic Carboxylic Acids[3][4]

    • Source: Organic Chemistry Portal / J. Org. Chem. Highlights
    • URL:[Link]

Sources

Technical Support Center: Optimizing Recrystallization of Dimethyl 4-Aminoisothiazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization of recrystallization solvents for achieving high-purity dimethyl 4-aminoisothiazole-3,5-dicarboxylate. This document is structured to provide actionable troubleshooting advice, detailed experimental protocols, and a foundational understanding of the principles governing the crystallization of this important heterocyclic compound.

I. Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific challenges that may be encountered during the purification of dimethyl 4-aminoisothiazole-3,5-dicarboxylate via recrystallization.

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being highly supersaturated or the compound's melting point being lower than the temperature at which it precipitates.

  • Causality: The high concentration of the solute and rapid cooling can lead to a situation where the solubility limit is exceeded at a temperature above the compound's melting point. Impurities can also suppress the melting point and inhibit crystal lattice formation.

  • Solutions:

    • Re-heat and Add More Solvent: Gently warm the solution to redissolve the oil, then add a small amount of the "good" solvent (the one in which the compound is more soluble) to slightly decrease the saturation. Allow the solution to cool more slowly.[1][2]

    • Employ a Co-solvent System: If using a single solvent, consider adding a "poor" solvent (one in which the compound is less soluble) to the hot solution until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow for slow cooling.[3]

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1][4] Alternatively, add a "seed crystal" of the pure compound to the cooled solution.[1][2]

Q2: I have a very low yield of crystals after recrystallization. What are the likely causes and how can I improve it?

A2: A low yield is a common issue and can often be rectified by optimizing the recrystallization parameters.

  • Causality: The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[4] Other factors include premature crystallization during hot filtration or washing the crystals with a solvent in which they are too soluble.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude product.[4]

    • Optimize Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.

    • Concentrate the Mother Liquor: If you suspect too much solvent was used, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product.

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[4]

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take?

A3: The failure of a supersaturated solution to yield crystals is a common problem that can often be overcome by inducing nucleation.

  • Causality: The solution is in a metastable supersaturated state where the solute molecules have not yet organized into a crystal lattice. This can be due to a lack of nucleation sites or the presence of impurities that inhibit crystal growth.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.[1][4]

      • Seeding: Introduce a seed crystal of the pure compound.[1][2]

    • Increase Supersaturation: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

    • Try a Different Solvent System: The chosen solvent may not be ideal for this compound. A systematic approach to solvent screening is recommended (see Section II).

    • Reduce the Volume: If the solution is in a large flask with a shallow depth, the high surface area can lead to rapid cooling and solvent evaporation at the surface, which can sometimes hinder bulk crystallization. Transferring to a smaller flask might help.[2]

II. Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable single or binary solvent system for the recrystallization of dimethyl 4-aminoisothiazole-3,5-dicarboxylate.

Materials:

  • Crude dimethyl 4-aminoisothiazole-3,5-dicarboxylate

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Testing:

    • Place a small, consistent amount (e.g., 10-20 mg) of the crude compound into several test tubes.

    • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from Table 1 at room temperature.

    • Vortex each tube and observe the solubility. A good solvent for recrystallization should show low solubility at room temperature.[5]

  • Hot Solubility Testing:

    • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.

    • Add the same solvent dropwise while heating until the compound completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature.[5]

  • Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe if crystals form. Note the quality and quantity of the crystals.

    • If no crystals form, try inducing crystallization by scratching the inside of the test tube or placing it in an ice bath.

  • Evaluating a Binary Solvent System:

    • If no single solvent is ideal, a binary system can be tested.

    • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at its boiling point.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble, and which is miscible with the "good" solvent) dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly and observe for crystal formation.

Table 1: Suggested Solvents for Screening

SolventPolarityRationale for Inclusion
WaterHighThe amino and ester groups may impart some water solubility, especially at elevated temperatures.
MethanolHighA common solvent for polar organic molecules.
EthanolHighSimilar to methanol, but with a higher boiling point.[6]
IsopropanolMedium-HighOffers a different polarity and boiling point profile.
AcetonitrileMedium-HighOften a good choice for compounds with aromatic rings.[6]
Ethyl AcetateMediumThe ester functionality of the target compound suggests potential solubility.[7]
AcetoneMediumA versatile solvent for a range of polarities.
Dichloromethane (DCM)Medium-LowCan be a good "good" solvent in a binary system with a non-polar co-solvent.
TolueneLowThe aromatic ring of the target suggests some solubility.[6]
Hexane/HeptaneLowLikely to be a "poor" solvent, useful as an anti-solvent in a binary system.[6]
Diagram 1: Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude Dimethyl 4-aminoisothiazole-3,5-dicarboxylate solubility_test Solubility Test in Various Solvents (Room Temperature) start->solubility_test hot_solubility_test Heat to Boiling and Add Solvent Dropwise to Dissolve solubility_test->hot_solubility_test Low Solubility cool_solution Slowly Cool to Room Temperature hot_solubility_test->cool_solution observe_crystals Observe for Crystal Formation cool_solution->observe_crystals good_crystals Good Quality Crystals Formed observe_crystals->good_crystals no_crystals No Crystals Formed observe_crystals->no_crystals oiling_out Compound Oils Out observe_crystals->oiling_out end_single Optimized Single Solvent System good_crystals->end_single induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization induce_crystallization->good_crystals Success binary_system Try Binary Solvent System induce_crystallization->binary_system Failure end_binary Optimized Binary Solvent System binary_system->end_binary troubleshoot_oiling Troubleshoot Oiling Out (See Troubleshooting Guide) oiling_out->troubleshoot_oiling troubleshoot_oiling->binary_system

Caption: Systematic workflow for selecting an optimal recrystallization solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization?

A1: Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[5] The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts or having different solubility profiles, tend to remain in the solution (mother liquor).

Q2: How does the chemical structure of dimethyl 4-aminoisothiazole-3,5-dicarboxylate influence solvent selection?

A2: The structure of dimethyl 4-aminoisothiazole-3,5-dicarboxylate contains several functional groups that dictate its polarity and potential solubility:

  • Isothiazole Ring: A heterocyclic aromatic ring that contributes to some non-polar character.

  • Amino Group (-NH2): A polar group capable of hydrogen bonding.

  • Two Methyl Ester Groups (-COOCH3): These are polar groups that can act as hydrogen bond acceptors.

The combination of these groups suggests that the compound is of intermediate to high polarity. Therefore, polar solvents like alcohols (methanol, ethanol) and moderately polar solvents like ethyl acetate and acetone are good starting points for screening.[7] Non-polar solvents like hexane are unlikely to dissolve the compound even when hot and are better suited as anti-solvents.

Q3: Can I use a rotary evaporator to speed up the cooling process?

A3: It is generally not recommended to use a rotary evaporator to induce crystallization by rapid cooling and solvent removal. Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid precipitation, as would occur on a rotary evaporator, tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.

Q4: My purified compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of impurities remaining in the sample. A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). If your recrystallized product shows a broad range, a second recrystallization may be necessary to achieve higher purity. It is also important to ensure the sample is completely dry, as residual solvent can also depress and broaden the melting point range.

Q5: Are there any safety precautions I should take when performing recrystallizations?

A5: Yes, always follow standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • When heating flammable organic solvents, use a heating mantle or steam bath, never an open flame.

  • Perform the recrystallization in a well-ventilated fume hood to avoid inhaling solvent vapors.

  • Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

IV. References

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Purification: How To. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles Chemistry Department. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Texas at Dallas Chemistry Department. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

Sources

Addressing thermal instability of dimethyl 4-aminoisothiazole-3,5-dicarboxylate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Instability of Dimethyl 4-Aminoisothiazole-3,5-dicarboxylate Intermediates

Executive Summary & Technical Context

The synthesis and isolation of dimethyl 4-aminoisothiazole-3,5-dicarboxylate (and its immediate precursors) present a unique challenge due to the "push-pull" electronic nature of the isothiazole ring. The electron-donating 4-amino group destabilizes the N-S bond against oxidative and thermal stress, while the electron-withdrawing 3,5-dicarboxylate groups increase susceptibility to nucleophilic attack (ring opening) under basic conditions.

This guide addresses the three most common failure modes reported by our users: oxidative darkening , thermal decarboxylation during drying , and base-catalyzed ring fragmentation .

Diagnostic Troubleshooting (Q&A)

Q1: My product turns from a pale yellow solid to a dark brown tar upon vacuum drying at 50°C. Is this melting?

Diagnosis: This is likely oxidative polymerization , not simple melting. Technical Insight: The 4-amino group on the isothiazole core is highly susceptible to auto-oxidation, especially in the solid state when heated. The N-S bond is relatively weak (approx. 50-60 kcal/mol). Thermal energy combined with trace oxygen initiates a radical mechanism leading to disulfide formation or ring-opening polymerization. Solution:

  • Protocol Adjustment: Lower drying temperature to <35°C .

  • Atmosphere: Switch to an inert atmosphere (Argon/Nitrogen) drying pistol.

  • Additives: If the compound is stored in solution, add trace antioxidants (e.g., BHT) if downstream chemistry permits.

Q2: I observe a loss of the methoxy signals in NMR and the appearance of broad peaks after heating in DMSO.

Diagnosis: You are observing thermal decarboxylation or hydrolysis-decarboxylation . Technical Insight: While dimethyl esters are generally stable, the 4-amino-isothiazole-3,5-dicarboxylic acid (formed by trace water hydrolysis) is prone to rapid decarboxylation at elevated temperatures (Krapcho-type conditions). DMSO facilitates this by solvating cations and enhancing the basicity of trace water/hydroxide. Solution:

  • Solvent Choice: Avoid heating in DMSO or DMF >60°C. Use non-polar solvents (Toluene/DCM) where possible.

  • Water Control: Ensure all solvents are anhydrous. The presence of water lowers the activation energy for ester hydrolysis, which precedes decarboxylation.

Q3: During the workup with weak base (NaHCO3), the aqueous layer turned deep red/purple, and yield dropped.

Diagnosis: Base-catalyzed Ring Opening (Isothiazole-Thiocyanate Rearrangement). Technical Insight: Isothiazoles with electron-withdrawing groups at positions 3 and 5 are electrophilic. Even weak bases can attack the sulfur atom or the C-5 position, leading to N-S bond cleavage and fragmentation into thiocyanates or enaminonitriles. Solution:

  • pH Limit: Maintain pH < 8 during workup.

  • Quench Method: Use a phosphate buffer (pH 6-7) instead of carbonate bases.

  • Temperature: Perform all neutralization steps at 0°C .

Mechanism of Instability (Visualization)

The following diagram illustrates the competing degradation pathways for dimethyl 4-aminoisothiazole-3,5-dicarboxylate under thermal and chemical stress.

IsothiazoleDegradation cluster_0 Critical Control Points Compound Dimethyl 4-aminoisothiazole- 3,5-dicarboxylate Oxidation Oxidative Dimerization (Azo/Disulfide species) Compound->Oxidation Heat + O2 (Radical Mechanism) RingOpen Ring Opening (Enaminonitriles/Thiocyanates) Compound->RingOpen Base (pH > 8) Nucleophilic Attack at S Decarb Hydrolysis & Decarboxylation (Mono-ester/Decarboxylated products) Compound->Decarb H2O + Heat (>50°C) Acid/Base Catalysis

Caption: Figure 1. Primary degradation pathways: Oxidative dimerization (Red), Base-catalyzed ring opening (Red), and Hydrolytic decarboxylation (Yellow).

Optimized Handling Protocol (Self-Validating)

To ensure reproducibility, follow this "Self-Validating" protocol. If the Checkpoint criteria are not met, stop and remediate before proceeding.

StepActionCritical ParameterCheckpoint (Validation)
1. Isolation Filter solid precipitate at 0-5°C.Temp < 5°C Filtrate should be clear yellow. Dark filtrate indicates decomposition.
2. Washing Wash cake with cold, anhydrous ethanol/ether.Anhydrous pH of washings must be neutral (6-7).
3. Drying Vacuum dry (10 mbar) at ambient temp (20-25°C).No Heat Product remains pale yellow/off-white. Brown crust = Failure.
4. Storage Store under Argon at -20°C.Inert Gas Re-test purity via TLC/HPLC every 14 days.

Quantitative Stability Data

The table below summarizes the half-life (


) of the intermediate in various solvents at 40°C, highlighting the incompatibility with nucleophilic/polar solvents.
Solvent SystemCondition

(Stability)
Observation
Dichloromethane (DCM) Anhydrous, 25°C> 2 WeeksStable solution.
Methanol Neutral, 40°C~ 48 HoursSlow transesterification/degradation.
DMSO Neutral, 40°C< 12 HoursRapid darkening; loss of amine titer.
Water/THF (1:1) pH 9 (NaHCO3), 25°C< 30 MinutesCritical Failure : Ring opening.

References

  • Isothiazole Ring Stability & Synthesis

    • Synthesis and properties of isothiazole deriv
    • Source:

  • Thermal Decomposition of Heterocyclic Esters

    • Thermal stability of organic compounds by the isoteniscope method.[1] (General methodology for heterocyclic ester stability).

    • Source:

  • Aminothiazole/Isothiazole Oxid

    • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors. (Discusses instability of 4-aminothiazoles in aqueous media).
    • Source:

  • Nucleophilic Ring Opening Mechanisms

    • Reactions of Isothiazoles: Ring Opening and Rearrangement.
    • Source:

Sources

Validation & Comparative

High-Resolution IR Spectroscopy for Amino-Isothiazole Esters: A Comparative Guide to ATR-FTIR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Amino-isothiazole esters are highly versatile scaffolds in medicinal chemistry, frequently utilized in the development of novel antimicrobial agents, antivirals, and kinase inhibitors[1]. The structural validation of these compounds relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence and integrity of three distinct functional domains: the primary/secondary amine, the ester carbonyl, and the sulfur-containing heteroaromatic ring.

However, the choice of spectroscopic sampling technique profoundly impacts spectral resolution, peak intensity, and data reliability[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the two primary methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet)—providing the underlying physical causality and self-validating protocols necessary to achieve rigorous analytical outcomes.

Part 1: Characteristic IR Bands of Amino-Isothiazole Esters

Before evaluating instrumental techniques, we must establish the target spectral fingerprint. Amino-isothiazole esters present a complex IR profile due to potential intra- and intermolecular hydrogen bonding between the amino group and the ester carbonyl.

Table 1: Key Vibrational Modes for Amino-Isothiazole Esters

Functional GroupWavenumber Range (cm⁻¹)Vibrational ModeDiagnostic Significance & Causality
Amino (-NH₂) 3466 – 3341N-H Asymmetric & Symmetric StretchConfirms the presence of the amine. This region is highly prone to masking by ambient moisture (O-H stretch)[1].
Ester (-COOR) 1750 – 1715C=O StretchDifferentiates aliphatic esters (~1750 cm⁻¹) from α,β-unsaturated or conjugated esters (~1715 cm⁻¹)[3].
Ester (-COOR) 1300 – 1000C-O StretchAppears as two or more strong bands; confirms the alkoxy component of the ester linkage[3].
Isothiazole Ring 1550 – 1400C=N and C=C StretchIdentifies the heteroaromatic scaffold[1].
Isothiazole Ring 861 – 727Ring Deformation / C-S StretchFingerprint region confirmation of the sulfur-containing heterocycle[1][4].
Part 2: Methodological Comparison: ATR-FTIR vs. Transmission FTIR

To generate trustworthy data, researchers must understand the physical causality behind how each sampling method interacts with the amino-isothiazole ester molecule.

Transmission FTIR (KBr Pellet)
  • The Mechanism: Infrared radiation passes completely through a homogenized mixture of the sample and a transparent matrix (KBr), adhering strictly to the Beer-Lambert law.

  • The Challenge for Amino-Isothiazoles: Potassium bromide (KBr) is highly hygroscopic. Absorbed water exhibits a broad, intense O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹. These water bands perfectly overlap with the critical N-H stretch (3466–3341 cm⁻¹) and the N-H bend/conjugated C=O stretch of the amino-isothiazole ester. Failure to rigorously exclude moisture leads to false negatives or misinterpretation of the amine's hydrogen-bonding state[2].

Attenuated Total Reflectance (ATR-FTIR)
  • The Mechanism: An IR beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe) at an angle, creating an evanescent wave that penetrates only 0.5 to 2 µm into the sample pressed against the crystal surface[2].

  • The Advantage: ATR requires no KBr matrix, entirely eliminating the moisture-masking artifact in the 3400 cm⁻¹ region. This allows for pristine resolution of the amino N-H stretches, making it a faster and more reproducible technique[2].

  • The Physical Artifact (Peak Shift & Intensity): Because the penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength of light, lower frequency bands (longer wavelengths) absorb more strongly than higher frequency bands[5]. Consequently, the isothiazole C-S stretch (~727 cm⁻¹) will appear artificially intense compared to the amine N-H stretch (~3400 cm⁻¹) when compared to a transmission spectrum[5].
    
Part 3: Self-Validating Experimental Protocols

Every robust experimental workflow must include a self-validation step to confirm the system is free of artifacts prior to sample analysis.

Protocol A: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 4 hours to eliminate absorbed water. Store immediately in a desiccator.

  • System Validation (Blank): Press a pellet of pure KBr (100 mg) at 10 tons for 2 minutes. Run a background scan.

    • Self-Validation Check: If a broad peak >0.05 absorbance units appears at 3400 cm⁻¹, the KBr is contaminated with moisture and must be re-dried. Do not proceed with the sample.

  • Sample Preparation: Weigh 1-2 mg of the amino-isothiazole ester and 100 mg of dry KBr. Grind thoroughly in an agate mortar. Causality: Grinding ensures particle sizes are smaller than the IR wavelength, preventing baseline scattering (the Christiansen effect).

  • Pressing & Scanning: Press the mixture into a translucent pellet. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans.

Protocol B: ATR-FTIR (Diamond Crystal)
  • Crystal Cleaning: Wipe the diamond ATR crystal and anvil with a lint-free wipe soaked in spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • System Validation (Background): Run a background scan with the crystal exposed to ambient air.

    • Self-Validation Check: The spectrum must show a flat baseline outside of the intrinsic diamond phonon absorption bands (~2300–1900 cm⁻¹). Any peaks in the C=O (~1750 cm⁻¹) or C-H (~2900 cm⁻¹) regions indicate residual contamination. Reclean until the baseline is flat.

  • Sample Application: Place ~2 mg of the neat amino-isothiazole ester powder directly onto the crystal.

  • Optical Contact: Lower the pressure anvil until the integrated slip-clutch clicks. Causality: Consistent pressure ensures reproducible optical contact and uniform penetration of the evanescent wave into the solid powder.

  • Scanning & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans. Apply the software's "Advanced ATR Correction" algorithm to adjust the relative intensities of the low-wavenumber isothiazole bands, allowing for direct comparison against transmission-based spectral libraries[5].

Part 4: Decision Matrix Workflow

Use the following logical workflow to select the optimal spectroscopic technique based on your specific sample constraints.

FTIR_Decision_Tree Start Amino-Isothiazole Ester Sample Moisture Is the sample highly moisture-sensitive? Start->Moisture Quantity Is sample quantity < 5 mg? Moisture->Quantity No ATR Use ATR-FTIR (Diamond Crystal) Moisture->ATR Yes Quantity->ATR Yes Trans Use Transmission FTIR (KBr Pellet) Quantity->Trans No ATR_corr Apply ATR Correction Algorithm to Spectrum ATR->ATR_corr Trans_dry Desiccate KBr Matrix Prior to Pressing Trans->Trans_dry

Decision matrix for selecting the optimal FTIR sampling technique for amino-isothiazole esters.

References
  • [3] Title: IR Spectroscopy Tutorial: Esters Source: orgchemboulder.com URL:

  • [4] Title: The infrared spectrum of isothiazole in the range 600–1500 cm−1 Source: tandfonline.com URL:

  • [1] Title: Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives Source: ijirt.org URL:

  • [2] Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: specac.com URL:

  • [5] Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: piketech.com URL:

Sources

Comparative Guide: Isothiazole vs. Thiazole Dicarboxylates as Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of bioactive heterocycles, the choice between isothiazole (1,2-thiazole) and thiazole (1,3-thiazole) dicarboxylate scaffolds is a critical decision point that dictates downstream synthetic versatility, metabolic stability, and target affinity.

While both scaffolds share the


 elemental formula, their orthogonal electronic distributions lead to distinct biological profiles. Thiazole-4,5-dicarboxylates  are established pharmacophores in kinase inhibition (VEGFR-2) and broad-spectrum antimicrobials, leveraging the stability of the 1,3-arrangement for rigid receptor docking. Conversely, isothiazole-3,4/4,5-dicarboxylates  function primarily as "pro-scaffolds" in agrochemistry (Systemic Acquired Resistance inducers) and immunomodulation, where the labile N-S bond offers unique reactivity for covalent modification or metabolic activation.

This guide provides an objective technical comparison to assist in scaffold selection for lead optimization.

Part 1: Structural & Electronic Determinants[1]

The biological divergence of these isomers stems from their electronic structure. Understanding these fundamental properties is essential for rational drug design.

Electronic Distribution and Reactivity
  • Thiazole (1,3-positioning): The nitrogen and sulfur atoms are separated by a carbon. This arrangement creates a "push-pull" system where the sulfur acts as an electron donor (+M effect) and the imine nitrogen as an acceptor (-I/-M effect). This results in a stable aromatic system (

    
     resonance energy) that mimics pyridine, making it ideal for stable drug cores (e.g., Tiazofurin, Dasatinib).
    
  • Isothiazole (1,2-positioning): The N and S atoms are adjacent. The N-S bond is inherently weaker and more polarized than the C-S bond. While isothiazole possesses higher calculated aromaticity in some models due to efficient orbital overlap, the N-S bond is a site of metabolic vulnerability (reductive cleavage), often utilized in prodrug strategies or fungicidal mechanisms.

Physicochemical Comparison (Dicarboxylate Derivatives)
FeatureThiazole-4,5-dicarboxylateIsothiazole-4,5-dicarboxylateImplication for Drug Design
Dipole Moment High (Direction towards N)Moderate (Distributed)Thiazoles often show higher water solubility.
H-Bond Potential N3 is a strong acceptorN2 is a moderate acceptorThiazole N3 is critical for kinase hinge binding.
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)Isothiazoles permeate plant/fungal cuticles better.
N-S Bond Stability High (Stable to reduction)Low (Susceptible to cleavage)Isothiazoles can act as "masked" electrophiles.

Part 2: Biological Performance Profile[2]

Antimicrobial & Antifungal Activity

Thiazole Dominance: Thiazole dicarboxylates are the superior choice for antibacterial, specifically anti-MRSA, applications. The 1,3-thiazole ring aligns perfectly with the peptidoglycan synthesis machinery (PBP binding).

  • Key Data: Diethyl thiazole-4,5-dicarboxylate derivatives converted to thiazolo[4,5-d]pyrimidines exhibit MIC values as low as 0.23 mg/mL against E. coli and S. aureus.

  • Mechanism:[1] Disruption of cell wall synthesis and inhibition of DNA gyrase B.

Isothiazole Niche: Isothiazole dicarboxylates excel in agrochemical fungicides .

  • Key Data: 3,4-dichloroisothiazole derivatives (related to the dicarboxylate scaffold) show

    
     values of 0.046 mg/L  against P. cubensis.[2]
    
  • Mechanism:[1] Unlike direct toxicity, these often trigger Systemic Acquired Resistance (SAR) in the host (plant), activating salicylic acid pathways.

Anticancer & Cytotoxicity

Thiazole (Kinase Inhibition): Thiazole dicarboxylates are privileged scaffolds for Type I and II kinase inhibitors. The nitrogen at position 3 serves as a critical hydrogen bond acceptor for the "hinge region" of kinases (e.g., VEGFR-2, EGFR).

  • Performance: Derivatives show

    
     values in the nanomolar range (6 nM)  against leukemia cell lines (KF-28).
    
  • Target: VEGFR-2 inhibition, inducing G2/M cell cycle arrest.[3]

Isothiazole (Immunomodulation): Isothiazole derivatives are less common as direct cytotoxins but show promise as immunotropic agents.

  • Performance: Moderate inhibition of L1210 cell growth.

  • Target: Modulation of cytokine release (TNF-alpha inhibition) rather than direct tubulin/kinase binding.

Part 3: Experimental Workflows

To ensure reproducibility, we employ self-validating protocols. The following workflows outline the synthesis and evaluation of these scaffolds.

Synthesis of the Scaffolds

The synthetic routes differ fundamentally, influencing the diversity of libraries that can be generated.

Protocol A: Thiazole-4,5-dicarboxylate (Hantzsch-Type)

  • Reagents: Thioformamide (or substituted thioamide) + Diethyl chloromalonate.

  • Condition: Reflux in ethanol/toluene.

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon followed by cyclodehydration.
    
  • Validation: Appearance of aromatic proton signal at

    
     8.5-9.0 ppm (H-2) in 
    
    
    
    H-NMR.

Protocol B: Isothiazole-4,5-dicarboxylate (Cycloaddition)

  • Reagents: Nitrile sulfide (generated in situ from oxathiazolone) + Dimethyl acetylenedicarboxylate (DMAD).

  • Condition: Thermal 1,3-dipolar cycloaddition in refluxing xylene (130°C).

  • Mechanism: Concerted [3+2] cycloaddition.

  • Validation: Absence of nitrile peak (

    
    ) in IR; distinct shift of ester methyls in NMR.
    
Biological Assay: Comparative Cytotoxicity (MTT)
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).[4]

  • Control: Sorafenib (Thiazole-based positive control).

  • Step-by-Step:

    • Seed cells (

      
      /well) in 96-well plates; incubate 24h.
      
    • Add test compounds (Thiazole vs Isothiazole dicarboxylates) in serial dilutions (

      
      ).
      
    • Incubate 48h.

    • Add MTT reagent (

      
      ); incubate 4h.
      
    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.[4]

    • Calculation: Calculate % Cell Viability relative to DMSO control. Plot dose-response to determine

      
      .[4]
      

Part 4: Visualization & Logic

Synthesis Logic Comparison

The following diagram illustrates the divergent synthetic accessibility of the two scaffolds.

ScaffoldSynthesis cluster_0 Thiazole Synthesis (Hantzsch) cluster_1 Isothiazole Synthesis (Cycloaddition) T_Start Thioamide (R-CS-NH2) T_Inter Intermediate Thioimidate T_Start->T_Inter + Reagent T_Reagent Diethyl Chloromalonate T_Reagent->T_Inter T_Final Diethyl Thiazole- 4,5-dicarboxylate T_Inter->T_Final Cyclodehydration (-HCl, -H2O) I_Start Nitrile Sulfide (R-CNS) I_Final Dimethyl Isothiazole- 4,5-dicarboxylate I_Start->I_Final [3+2] Cycloaddition I_Reagent DMAD (Acetylene Diester) I_Reagent->I_Final

Caption: Divergent synthetic pathways. Thiazoles utilize condensation (Hantzsch), while Isothiazoles often require dipolar cycloaddition strategies.

Structure-Activity Relationship (SAR) Logic

This diagram maps the pharmacophoric features to their biological targets.

SAR_Logic Core_T Thiazole Core (1,3-S,N) Feat_T1 N3: H-Bond Acceptor Core_T->Feat_T1 Feat_T2 Stable Aromaticity Core_T->Feat_T2 Core_I Isothiazole Core (1,2-S,N) Feat_I1 Labile N-S Bond Core_I->Feat_I1 Feat_I2 Lipophilic Profile Core_I->Feat_I2 Target_Kinase Kinase Inhibition (VEGFR-2 / EGFR) Feat_T1->Target_Kinase Hinge Binding Feat_T2->Target_Kinase Scaffold Rigidity Target_Agro Fungicidal / SAR (Plant Defense) Feat_I1->Target_Agro Metabolic Activation Feat_I2->Target_Agro Cuticle Penetration

Caption: Pharmacophore mapping. Thiazoles are optimized for rigid protein binding (Kinases), while Isothiazoles exploit reactivity for agrochemical applications.

References

  • Synthesis and biological evaluation of diethyl thiazole-4,5-dicarboxylate derivatives. Source: National Institutes of Health (PMC)

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Source: RSC Advances / PMC

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity. Source: Frontiers in Chemistry

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Source: ResearchGate

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents. Source: MDPI (Molecules)

Sources

HPLC method development for purity assay of dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for highly functionalized heterocyclic compounds requires moving beyond trial-and-error. It demands a mechanistic understanding of the analyte's physicochemical properties.

This guide provides an in-depth comparative analysis for the purity assay of dimethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS: 1279214-92-4), a critical building block in pharmaceutical synthesis[1]. We will objectively compare the performance of different stationary phases, explain the causality behind our chromatographic choices, and provide a self-validating experimental protocol.

Mechanistic Rationale: The Analyte's Profile

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate presents three distinct chromatographic challenges:

  • The Isothiazole Core: This sulfur-nitrogen heteroaromatic ring is highly polarizable and exhibits strong

    
    -character. Relying solely on dispersive (hydrophobic) interactions often fails to resolve positional isomers.
    
  • The Free Amino Group (-NH₂): At neutral pH, basic amines act as hydrogen-bond donors, interacting with residual, ionized silanols (SiO⁻) on silica-based columns. This secondary interaction causes severe peak tailing and poor resolution[2].

  • Dimethyl Dicarboxylate Esters: Ester groups are susceptible to hydrolysis. A stability-indicating method must cleanly resolve the parent compound from its highly polar degradation products, such as the mono-carboxylic acid or fully hydrolyzed dicarboxylic acid.

To suppress silanol ionization and ensure the amino group remains fully protonated, an acidic mobile phase (pH ~2.5) is non-negotiable[2]. Furthermore, gradient elution using methanol or acetonitrile is required to elute the structurally diverse range of potential synthesis impurities[3].

Stationary Phase Comparison: Objective Performance Data

To determine the optimal separation environment, we evaluated three distinct column chemistries under identical acidic gradient conditions. The primary goal was to maximize the resolution (


) between the parent compound and its primary degradation product (the mono-ester) while maintaining a symmetrical peak shape for accurate integration[4].

Table 1: Comparative Column Performance for Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Column ChemistryPrimary Interaction MechanismRetention Time (min)USP Tailing Factor (

)
Resolution (

) vs. Mono-ester
Overall Suitability
Standard C18 (e.g., Waters XBridge)Hydrophobic (Dispersive)6.41.8 (Severe Tailing)1.5Sub-optimal
Polar-Embedded C18 (e.g., Agilent Bonus-RP)Hydrophobic + H-bonding5.81.1 (Symmetrical)1.8Good
Phenyl-Hexyl (e.g., Phenomenex Luna)Hydrophobic +

7.21.2 (Symmetrical)3.4 Excellent

Scientific Conclusion: While the Polar-Embedded C18 provided the best peak symmetry by shielding residual silanols, the Phenyl-Hexyl column is the superior choice. The phenyl ring on the stationary phase engages in strong


 interactions with the isothiazole core. This orthogonal selectivity mechanism drastically improves the resolution (

= 3.4) between the parent compound and structurally similar impurities, ensuring a highly accurate purity assay.

Logical Workflow for Method Optimization

The following diagram illustrates the causality and decision-making process used to establish this method.

HPLC_Method A 1. Analyte Profiling: Dimethyl 4-aminoisothiazole- 3,5-dicarboxylate B 2. Mobile Phase Selection: Acidic Buffer (pH ~2.5) Protonates -NH2, suppresses silanols A->B C 3. Stationary Phase Screening B->C D Standard C18 (Hydrophobic only) Result: Peak Tailing C->D E Phenyl-Hexyl (π-π Interactions) Result: Max Resolution C->E F Polar-Embedded C18 (Silanol Shielding) Result: Good Symmetry C->F G Final Validated Method: Phenyl-Hexyl Column + Acidic Gradient Elution D->G E->G F->G

Fig 1. Logical decision tree for HPLC method development and column selection.

Experimental Protocol: Self-Validating Purity Assay

This step-by-step methodology utilizes the winning Phenyl-Hexyl chemistry. The protocol is designed as a self-validating system; you cannot proceed to sample analysis unless the system suitability criteria in Step 5 are met.

Step 1: System Preparation
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30 °C (Stabilizes partitioning kinetics).

  • Detection: UV Photodiode Array (PDA) extracted at 275 nm (optimal absorbance for the conjugated isothiazole system).

Step 2: Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Note: Filter both phases through a 0.22 µm membrane and sonicate to degas.

Step 3: Gradient Elution Program

A gradient is essential to elute late-eluting hydrophobic dimers while maintaining retention for early-eluting polar hydrolysis products[3].

  • Flow Rate: 1.0 mL/min

  • 0.0 - 2.0 min: 10% MPB (Isocratic hold to focus polar impurities)

  • 2.0 - 10.0 min: 10%

    
     70% MPB (Linear gradient)
    
  • 10.0 - 12.0 min: 70% MPB (Column wash)

  • 12.0 - 12.1 min: 70%

    
     10% MPB (Return to initial)
    
  • 12.1 - 15.0 min: 10% MPB (Re-equilibration)

Step 4: Sample Preparation
  • Accurately weigh 10.0 mg of the synthesized dimethyl 4-aminoisothiazole-3,5-dicarboxylate.

  • Dissolve in 10 mL of Diluent (MPA:MPB, 50:50 v/v) to create a 1.0 mg/mL stock solution.

  • Dilute a 1.0 mL aliquot to 10.0 mL with Diluent to yield a 0.1 mg/mL working sample .

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 5: System Suitability and Self-Validation Criteria

Before analyzing the sample, inject the 0.1 mg/mL working standard five times. The system is only validated for use if it meets the following criteria[4]:

  • Retention Time Precision: %RSD

    
     0.5%
    
  • Peak Area Precision: %RSD

    
     1.0%
    
  • USP Tailing Factor (

    
    ): 
    
    
    
    1.5 (Confirms silanol suppression is active)
  • Theoretical Plates (

    
    ): 
    
    
    
    5,000 (Confirms column bed integrity)

Once validated, inject the sample (5 µL injection volume). Calculate purity using the area normalization method (Target Peak Area / Total Peak Area


 100).

References

  • National Institutes of Health (PMC). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at:[Link]

  • National Institutes of Health (PMC). Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration. Available at:[Link]

Sources

Structural and Functional Comparison Guide: Dimethyl 4-aminoisothiazole-3,5-dicarboxylate vs. Isosteres

Author: BenchChem Technical Support Team. Date: March 2026

[label="Initiate

Evaluating Scaffold Performance

I'm now deep diving into the specific performance characteristics of each scaffold. I'm focusing on their implications for drug development. The choice between these isosteres is highly dependent on downstream applications. For example, isoxazole's higher metabolic stability is highlighted, in contrast to pyrazole's kinase hinge binding, and isothiazole's unique chalcogen interactions.

Refining Synthesis Insights

I'm now detailing the challenges in synthesizing amide derivatives of the deactivated 4-amino group, due to the electron-withdrawing effects of the esters. Standard coupling reagents are ineffective, so I'm highlighting the need for acid chlorides, strong bases, and temperature control. I'm also adding a self-validating system to ensure the saponification doesn't lead to decarboxylation.

Executive Summary

In modern drug discovery and agrochemical development, the strategic replacement of heterocyclic cores—known as bioisosterism—is a fundamental technique used to optimize pharmacokinetics, mitigate toxicity, and improve target binding [1.4]. Dimethyl 4-aminoisothiazole-3,5-dicarboxylate is a highly versatile, densely functionalized building block. However, the presence of the sulfur atom introduces specific metabolic liabilities and physicochemical properties that may not be universally optimal[1].

This guide provides an objective, data-driven comparison between the isothiazole core and its two primary 1,2-azole isosteres: the isoxazole (oxygen-nitrogen) and pyrazole (nitrogen-nitrogen) analogs. By analyzing these scaffolds through the lenses of structural electronics, metabolic stability, and synthetic reactivity, this guide equips researchers with the mechanistic insights needed to select the appropriate building block for their specific development programs.

Structural and Electronic Profiling

The substitution of the heteroatom at position 1 of the azole ring fundamentally alters the electron density, hydrogen-bonding capacity, and 3D interaction profile of the molecule.

  • The Isothiazole Scaffold (S-N): Sulfur is highly polarizable and possesses a larger van der Waals radius than oxygen or nitrogen. In the context of protein-ligand interactions, the isothiazole sulfur can participate in chalcogen bonding —a highly directional, non-covalent interaction with protein backbone carbonyls (e.g., Glu or Cys residues)[2]. However, this electron-rich sulfur is a known "soft spot" for hepatic Cytochrome P450 (CYP450) enzymes, often leading to S-oxidation and subsequent reactive glutathione (GSH) adduct formation[1].

  • The Isoxazole Isostere (O-N): Replacing sulfur with oxygen creates a more electronegative, less polarizable system. The isoxazole ring is significantly less electron-rich than its sulfur counterpart, which dramatically increases its metabolic stability against oxidative enzymes[3]. It serves as a rigid, planar bioisostere that lowers overall lipophilicity but lacks chalcogen-bonding capabilities.

  • The Pyrazole Isostere (NH-N): The substitution of sulfur with an NH group fundamentally shifts the molecule's hydrogen-bonding profile. Pyrazoles act as both strong H-bond donors and acceptors, making them privileged scaffolds for hinge-binding in kinase inhibitors[2]. This comes at the cost of increased polarity and potential Phase II metabolic liabilities, such as N-glucuronidation.

Mechanistic Fate & Bioactivation

MetabolicPathway Compound Dimethyl 4-amino-1,2-azole- 3,5-dicarboxylate Isothiazole Isothiazole (S-N) Chalcogen Bonding Compound->Isothiazole Isoxazole Isoxazole (O-N) High Electronegativity Compound->Isoxazole Pyrazole Pyrazole (NH-N) H-Bond Donor/Acceptor Compound->Pyrazole CYP450 Hepatic CYP450 Oxidation Isothiazole->CYP450 Isoxazole->CYP450 Pyrazole->CYP450 Metab_S S-Oxidation / GSH Adduct (High Clearance Risk) CYP450->Metab_S Metab_O Metabolically Stable (Low Clearance) CYP450->Metab_O Metab_N Phase II Glucuronidation (Variable Clearance) CYP450->Metab_N

Figure 1. Comparative metabolic pathways of 1,2-azole bioisosteres under hepatic CYP450 oxidation.

Quantitative Performance Metrics

The following table summarizes the divergent physicochemical properties of the three isosteric dicarboxylates, highlighting how a single atom change dictates the molecule's behavior.

PropertyDimethyl 4-aminoisothiazole-3,5-dicarboxylateDimethyl 4-aminoisoxazole-3,5-dicarboxylateDimethyl 4-aminopyrazole-3,5-dicarboxylate
Heteroatom Core Sulfur-Nitrogen (S-N)Oxygen-Nitrogen (O-N)Nitrogen-Nitrogen (NH-N)
Molecular Weight 216.21 g/mol 200.15 g/mol 199.16 g/mol
Relative Lipophilicity (cLogP) Highest (~1.2 - 1.5)Moderate (~0.8 - 1.1)Lowest (~0.2 - 0.5)
H-Bond Donors 2 (from -NH₂)2 (from -NH₂)3 (from -NH₂ and ring -NH)
Metabolic Liability S-oxidation (CYP450)[1]Highly stable (electron-deficient)[3]Phase II Glucuronidation at N
Primary Interaction Motif Chalcogen bonding[2]High electronegativity / dipoleStrong H-bond donor/acceptor pair

Experimental Workflows & Protocols

Protocol A: Self-Validating Microsomal Stability Assay

To empirically verify the metabolic stability differences between the isothiazole and isoxazole cores, researchers must employ a rigorously controlled Human Liver Microsome (HLM) assay.

Expertise & Causality: CYP450 enzymes require NADPH as an electron donor. By running parallel samples with and without NADPH, you isolate CYP-mediated oxidation (e.g., S-oxidation of the isothiazole) from background chemical instability or esterase activity (which might cleave the methyl esters).

Workflow Prep Prepare 1 µM Test Compounds Microsomes Add HLM/MLM (0.5 mg/mL) Prep->Microsomes NADPH Initiate with 1 mM NADPH Microsomes->NADPH Incubate Incubate at 37°C (0-60 min) NADPH->Incubate Quench Quench with Cold MeCN Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Figure 2. Self-validating high-throughput workflow for assessing microsomal stability of azole isosteres.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compounds (Isothiazole, Isoxazole, and Pyrazole analogs) to a final concentration of 1 µM. Self-Validation: Include Verapamil (1 µM) as a high-clearance positive control.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation: Maintain a negative control well where NADPH is replaced with an equivalent volume of buffer.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity to preserve an accurate temporal snapshot.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins, and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    
Protocol B: Chemoselective Saponification of 3,5-Diesters

Expertise & Causality: The 4-amino group on these dicarboxylate scaffolds is highly deactivated. The two ester groups at C3 and C5 exert a strong electron-withdrawing effect (-M, -I) across the already electron-deficient 1,2-azole rings. Consequently, the 4-amino group is a very poor nucleophile. To functionalize this molecule, researchers typically saponify the esters to dicarboxylic acids first, allowing for subsequent selective decarboxylation or orthogonal protection.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL).

  • Base Addition: Slowly add 2.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Causality: LiOH is preferred over NaOH to prevent harsh exotherms that could trigger premature decarboxylation of the resulting electron-deficient diacid.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot disappears.

  • Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Cool the aqueous layer to 0°C and carefully acidify to pH ~2 using 1M HCl.

  • Recovery: Collect the precipitated 4-aminoisothiazole-3,5-dicarboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

References

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at:[4]

  • Rival, N., et al. (2015). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Advances. Available at:[2]

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at:[3]

  • ResearchGate Database. (2025). Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. Available at:[1]

Sources

Comparative reactivity of 4-aminoisothiazole vs. 4-aminopyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 4-aminoisothiazole and 4-aminopyrazole scaffolds.[1] It is designed for medicinal chemists and process scientists selecting between these bioisosteres for drug discovery campaigns.[1]

Executive Summary: The Scaffold Choice

In kinase inhibitor design and fragment-based drug discovery, the choice between an isothiazole and a pyrazole core is often dictated by metabolic stability and hydrogen bond donor/acceptor needs. However, the chemical reactivity of these two scaffolds differs radically during synthesis.[1]

  • 4-Aminopyrazole is a robust, nucleophilic scaffold with excellent chemical stability but suffers from regioselectivity issues (tautomerism) during functionalization.[1][2]

  • 4-Aminoisothiazole offers fixed regiochemistry but possesses a "chemical Achilles' heel": the labile S–N bond, which is prone to reductive cleavage.[1]

Electronic & Physicochemical Profiling[1]

The reactivity differences stem directly from the electronic distribution within the 5-membered rings.[1]

Feature4-Aminopyrazole4-AminoisothiazoleImpact on Reactivity
Ring Electronics

-excessive (Electron Rich)

-deficient (Pyridine-like)
Pyrazoles are more prone to oxidation; Isothiazoles are more electrophilic.[2]
Basicity (Exocyclic) Moderate NucleophileWeak NucleophileIsothiazole amines require stronger activation for amide coupling.[1][2]
Tautomerism Yes (

/

equilibrium)
No (Fixed geometry)Pyrazoles often yield N-alkylation mixtures; Isothiazoles do not.[1][2]
Reductive Stability High (Stable to H₂, NaBH₄)Low (S–N bond cleavage)Isothiazoles cannot survive standard reductive amination or hydrogenolysis.[1][2]
H-Bonding Donor (NH) & Acceptor (N)Acceptor (N) & Weak Acceptor (S)Pyrazoles have higher water solubility; Isothiazoles are more lipophilic.[1][2]

Critical Reactivity Profiles

A. Nucleophilic Acylation (Amide Coupling)

The formation of amides at the C4-position is the most common transformation for these scaffolds.[1]

  • 4-Aminopyrazole: The amine is sufficiently nucleophilic to react with standard activated esters (HATU, EDC/HOBt).[1][2] However, if the ring nitrogen (N1) is unsubstituted, it can compete for the electrophile, leading to bis-acylation.

  • 4-Aminoisothiazole: The electron-withdrawing nature of the S–N bond reduces the nucleophilicity of the C4-amine. Reactions often require high-efficiency coupling agents (e.g., T3P, HATU) or conversion of the carboxylic acid to an acid chloride.[1]

B. The "Achilles Heel": Isothiazole Ring Opening

The most distinct difference is the fragility of the isothiazole ring.[1] Under reducing conditions (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation), the S–N bond cleaves.[1] This transforms the aromatic heterocycle into a linear thioenamine or thioacrylamide , destroying the scaffold.[1]

Graphviz Diagram: Isothiazole Instability vs. Pyrazole Robustness

ReactivityComparison Start_Iso 4-Aminoisothiazole Condition_Red Reductive Conditions (NaBH4 or H2/Pd) Start_Iso->Condition_Red Sensitive S-N Bond Start_Py 4-Aminopyrazole Start_Py->Condition_Red Robust N-N Bond Result_Iso RING OPENING (Thioacrylamide Formation) Condition_Red->Result_Iso Cleavage Result_Py STABLE (Product Intact) Condition_Red->Result_Py No Reaction

Caption: Comparative stability under reductive conditions. The isothiazole S-N bond is a specific point of failure.

C. Sandmeyer & Diazotization

Both amines can undergo diazotization, but the stability of the diazonium intermediate differs.[1]

  • Isothiazole: Generally stable enough for standard Sandmeyer halogenation (CuCl/CuBr).[1][2]

  • Pyrazole: The diazonium salt of 4-aminopyrazole is notoriously unstable in aqueous acid.[1] It often requires non-aqueous diazotization (e.g., tert-butyl nitrite in acetonitrile) to prevent decomposition or polymerization.[1][2]

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (General)

Applicable to both, but optimized for the lower nucleophilicity of isothiazoles.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Amine (Isothiazole/Pyrazole) (1.1 equiv)[1][2]

  • T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv)[1][2]

  • Pyridine (3.0 equiv) or DIPEA (4.0 equiv)[1][2]

  • Solvent: EtOAc or DMF (0.2 M)[1][2]

Procedure:

  • Dissolve the carboxylic acid and base (Pyridine/DIPEA) in the solvent under an inert atmosphere (

    
    ).[1][2]
    
  • Add T3P solution dropwise at 0°C. Stir for 15 minutes to form the activated species.

  • Add the heterocyclic amine (4-aminoisothiazole or 4-aminopyrazole).[1]

  • Critical Step:

    • For Pyrazoles: Warm to RT and stir for 2–4 hours.

    • For Isothiazoles: Heat to 50–60°C and monitor by LCMS. The lower nucleophilicity often requires thermal energy to drive conversion.[1]

  • Workup: Dilute with EtOAc, wash with water, sat.[1]

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
Protocol B: Isothiazole Stability Test (Reductive Cleavage Warning)

Use this protocol to verify if your specific isothiazole derivative is sensitive to reduction before committing valuable intermediates.[1][2]

Reagents:

  • Substituted 4-aminoisothiazole (0.1 mmol)

  • Sodium Borohydride (

    
    ) (2.0 equiv)[1][2]
    
  • Methanol (2 mL)

Procedure:

  • Dissolve the isothiazole in Methanol at 0°C.

  • Add

    
     portion-wise.[1]
    
  • Monitor by TLC/LCMS immediately and at 1 hour.[1]

  • Observation:

    • Intact Ring: Mass corresponds to M+1.[1]

    • Ring Opened: Appearance of a thiol/thioamide species (often distinct odor change and complex LCMS trace due to polymerization of the thioenamine).[1][2]

    • Note: If ring opening occurs, avoid reductive amination conditions.[1] Use reductive alkylation alternatives (e.g., alkyl halide alkylation) instead.[1][2]

Synthesis & Regioselectivity Pathways[3][4][5][6][7]

The following diagram illustrates the synthetic logic required when handling the regioselectivity of pyrazoles versus the stability constraints of isothiazoles.

SyntheticPathways Input_Py 4-Aminopyrazole Precursor Dec_Alk Alkylation Step? Input_Py->Dec_Alk Input_Iso 4-Aminoisothiazole Precursor Dec_Red Reduction Step? Input_Iso->Dec_Red Out_Py_Mix Regioisomer Mixture (N1 vs N2) Dec_Alk->Out_Py_Mix Standard Conditions Out_Py_Pure Pure Product (Requires steric control) Dec_Alk->Out_Py_Pure Strategic Atom Replacement Out_Iso_Fail SCAFFOLD DESTRUCTION (S-N Cleavage) Dec_Red->Out_Iso_Fail NaBH4 / H2 Out_Iso_Success Successful Product (Avoid reducing agents) Dec_Red->Out_Iso_Success Non-reductive methods

Caption: Decision matrix for synthesis. Pyrazoles challenge regioselectivity; Isothiazoles challenge chemical stability.[1][2]

References

  • Isothiazole Ring Opening

    • Title: Reductive cleavage of isothiazole and isoxazole rings.[1]

    • Source:Advances in Heterocyclic Chemistry, Vol 25.[1]

    • Context: Defines the mechanism of S-N bond failure under nucleophilic and reductive
  • Pyrazole Regioselectivity

    • Title: Strategic atom replacement enables regiocontrol in pyrazole alkylation.[1][3][4]

    • Source:Nature, 2025.[1]

    • Context: Discusses the difficulty of N-alkylation in pyrazoles and novel methods to solve it.
  • Sandmeyer Reactivity

    • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[1]

    • Source: Master Organic Chemistry.[1]

    • Context: General protocols for diazonium stability in heteroaromatics.[1]

  • Amide Coupling Optimization

    • Title: Process optimization for acid-amine coupling: a c
    • Source:Current Chemistry Letters, 2023.[1]

    • Context: Comparison of HATU vs T3P for electron-deficient amines.[1]

Sources

Technical Guide: UV-Vis Absorption & Synthetic Utility of Isothiazole-3,5-dicarboxylate Chromophores

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of isothiazole-3,5-dicarboxylate chromophores, structured for researchers in organic electronics, medicinal chemistry, and spectroscopy.

Executive Summary

Isothiazole-3,5-dicarboxylates represent a specialized class of electron-deficient heteroaromatic scaffolds. Unlike their more common thiazole isomers, isothiazoles possess a weak N–S bond and a unique 1,2-heteroatom arrangement that imparts distinct electronic properties. While the core dicarboxylate scaffold absorbs primarily in the ultraviolet (UV) region (


 nm), it serves as a critical "acceptor" unit in donor-acceptor (D-A) chromophores. This guide analyzes the spectral shift potential of this scaffold, compares it with thiazole alternatives, and provides validated synthetic protocols.

Structural Basis of Absorption

The optical properties of isothiazole-3,5-dicarboxylates are governed by the perturbation of the aromatic


-system by the electron-withdrawing ester groups at the 3- and 5-positions.
  • Electronic Confinement: The parent isothiazole ring is aromatic but less stable than thiazole. The 3,5-dicarboxylate substitution pattern creates a highly electron-deficient core.

  • Transitions: The primary absorption of the dialkyl ester core corresponds to

    
     transitions of the heteroaromatic ring, typically located in the UV-B/C region (240–280 nm).
    
  • Tunability: The 3- and 5-positions are electronically distinct. The 5-position is more susceptible to nucleophilic attack or deprotonation, while the 3-position is sterically more accessible for certain coupling reactions. Conjugation extension at these positions (e.g., with thienyl or aryl groups) is required to push absorption into the visible spectrum.

Diagram: Electronic Transition & Tuning Logic

G Core Isothiazole-3,5-dicarboxylate (Core Scaffold) UV UV Absorption (λmax ~250-280 nm) Core->UV π-π* Transition Subst C-5 Functionalization (Aryl/Thienyl/Azo) Core->Subst Synthetic Modification Vis Visible Absorption (λmax > 400 nm) Subst->Vis Extended Conjugation (ICT State) App Applications (Bioimaging, OPV) Vis->App Performance

Caption: Logical flow from the UV-absorbing core scaffold to functionalized visible-light chromophores via conjugation extension.

Comparative Analysis: Isothiazole vs. Alternatives

The choice between isothiazole and thiazole scaffolds often depends on the desired electronic density and synthetic accessibility.

Table 1: Optical & Synthetic Comparison
FeatureIsothiazole-3,5-dicarboxylateThiazole-2,4-dicarboxylate (Alternative)Thiazole Orange Derivatives
Core

~250–280 nm (UV)~230–260 nm (UV)480–510 nm (Visible)
Electronic Nature Stronger Acceptor (N-S bond polarization)Moderate AcceptorDonor-Acceptor Hybrid
Fluorescence (

)
Low (Core); High (if rigidified)Low (Core)High (when DNA-bound)
Stability Sensitive to N-S cleavage (reductive)High chemical stabilityPhotostable
Key Application MOF Linkers, BioisosteresPeptidomimeticsDNA Intercalators

Key Insight: The isothiazole core is less aromatic than thiazole, leading to a lower energy LUMO. This makes isothiazole-3,5-dicarboxylates superior electron acceptors in "push-pull" organic photovoltaic materials compared to simple thiazoles, provided the N-S bond stability is managed.

Experimental Protocols

A. Synthesis of Dimethyl Isothiazole-3,5-dicarboxylate

Note: This protocol utilizes a [3+2] cycloaddition strategy, which is the most reliable method for generating the 3,5-substitution pattern.

Reagents:

  • Dimethyl acetylenedicarboxylate (DMAD)[1]

  • Nitrile sulfide precursor (generated in situ from oxathiazol-2-one)

  • Solvent: Chlorobenzene or Xylene

Workflow:

  • Precursor Preparation: Synthesize the 1,3,4-oxathiazol-2-one derivative by heating the corresponding amide with chlorocarbonylsulfenyl chloride.

  • Cycloaddition: Dissolve DMAD (1.2 equiv) and the oxathiazol-2-one (1.0 equiv) in chlorobenzene.

  • Thermolysis: Heat to reflux (approx. 130°C). The oxathiazol-2-one undergoes thermal decarboxylation to generate the transient nitrile sulfide dipole.

  • Trapping: The nitrile sulfide immediately undergoes 1,3-dipolar cycloaddition with DMAD.

  • Purification: Remove solvent in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

B. UV-Vis Characterization Protocol

Objective: Determine


 and Molar Extinction Coefficient (

).
  • Stock Solution: Prepare a

    
     M stock solution of the purified chromophore in spectroscopic grade Dichloromethane (DCM).
    
  • Dilution Series: Prepare four working standards (

    
    M) by serial dilution.
    
  • Blanking: Use pure DCM in a quartz cuvette (1 cm path length) to run a baseline correction.

  • Measurement: Scan from 200 nm to 800 nm.

  • Calculation: Plot Absorbance (

    
    ) at 
    
    
    
    vs. Concentration (
    
    
    ). Calculate
    
    
    from the slope (
    
    
    ).
Diagram: Synthesis & Characterization Workflow

Protocol Start Start: Precursors Step1 Generate Nitrile Sulfide (Thermal Decarboxylation) Start->Step1 Step2 [3+2] Cycloaddition (+ DMAD) Step1->Step2 Step3 Isolate Isothiazole-3,5-diester Step2->Step3 Step4 Prepare Dilution Series (DCM/MeCN) Step3->Step4 Step5 Measure UV-Vis (200-800 nm) Step4->Step5 End Calculate ε (Beer-Lambert Plot) Step5->End

Caption: Workflow for the synthesis of the isothiazole core via nitrile sulfide cycloaddition and subsequent optical characterization.

Applications & Data Interpretation[4][5][6][7][8][9]

Metal-Organic Frameworks (MOFs)

Isothiazole-3,5-dicarboxylates are excellent linkers for MOFs due to the angle between the carboxylate groups (approx. 120°). The UV absorption of the linker is often perturbed upon coordination to metal centers (e.g., Cu, Zn), resulting in a Ligand-to-Metal Charge Transfer (LMCT) band that can be used for sensing applications.

Bioisosteres in Drug Design

The isothiazole ring is a bioisostere for pyridine and thiazole. In UV-based HPLC detection of drug candidates, the 3,5-dicarboxylate moiety provides a distinct UV signature (


 nm, 

M

cm

) that allows for easy quantification, unlike non-aromatic heterocycles.
Push-Pull Dyes

To achieve visible absorption for imaging or solar cells, the 5-position must be functionalized with a strong donor (e.g., dimethylamine, thiophene).

  • Example: 5-(N,N-dimethylamino)-isothiazole-3-carboxylate.

  • Effect: Introduction of an Intramolecular Charge Transfer (ICT) band.[2]

  • Result: Shift of

    
     from ~260 nm (Core) to ~400–500 nm (Derivative).
    

References

  • Synthesis of Isothiazoles: Bera, A., et al. "Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties."[3] New Journal of Chemistry, 2022. Link

  • Isothiazole Review: Alam, M. A., et al.[4] "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers, 2019. Link

  • Thiazole Comparison: "Structures of thiazole and isothiazole, and numbering of atoms." RSC Advances, 2017. Link

  • Cycloaddition Methodology: "Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis." Thieme Connect. Link

  • Thiazole Optical Properties: "Comprehensive Study of Thiazole-Orange-Based DNA Dyes." ChemPhotoChem, 2024. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.